molecular formula C9H8Cl2O B1430648 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran CAS No. 1461705-84-9

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B1430648
CAS No.: 1461705-84-9
M. Wt: 203.06 g/mol
InChI Key: WRZKFFQHRRAHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (CAS 1461705-84-9) is a high-value benzofuran derivative supplied for advanced research and development. With the molecular formula C9H8Cl2O and a molecular weight of 203.07 . This compound belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring . Benzofuran derivatives are of significant interest in medicinal chemistry due to their valuable pharmacological activities. Research on analogous structures has demonstrated a range of biological activities, including antifungal, antitumor, antiviral, and antimicrobial properties . The presence of reactive chloromethyl and chloro substituents on the benzofuran scaffold makes this compound a versatile building block or intermediate for further chemical synthesis and structure-activity relationship (SAR) studies in drug discovery projects . It is particularly useful for constructing more complex molecules for screening against various biological targets. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZKFFQHRRAHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

[1][2]

Executive Summary

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is a bifunctional heterocyclic intermediate of significant value in medicinal chemistry and agrochemical development.[1][2] Characterized by a dihydrobenzofuran core, it possesses two distinct electrophilic sites: a highly reactive benzylic chloride at the C7 position and a stable aryl chloride at the C5 position. This orthogonality allows for sequential functionalization, making it a "privileged scaffold" for constructing complex pharmacophores, particularly in the development of serotonin (5-HT) receptor modulators and kinase inhibitors.

This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, reactivity profiles, and handling protocols.

Structural Analysis & Physicochemical Profile

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran[1][2]

  • Molecular Formula: C

    
    H
    
    
    Cl
    
    
    O
  • Molecular Weight: 203.06 g/mol [1][2]

  • Structural Features:

    • Dihydrofuran Ring: Electron-donating oxygen atom activates the benzene ring.[1][2]

    • C7-Chloromethyl Group: A primary alkyl halide (benzylic) susceptible to S

      
      2 reactions.
      
    • C5-Chloro Group: An aryl halide, generally inert to nucleophilic attack but active in transition-metal-catalyzed cross-couplings.[1][2]

Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 5-chloro-2,3-dihydrobenzofuran).[1][2]

PropertyValue (Approximate)Significance
Physical State White to off-white solidLow-melting solid; requires careful handling to avoid caking.[1][2]
Melting Point 60–75 °CTypical for chlorinated benzyl derivatives.
Boiling Point ~280 °C (at 760 mmHg)High boiling point indicates low volatility but potential thermal instability.
LogP 2.8 – 3.2Moderate lipophilicity; good membrane permeability for drug discovery.
Solubility DCM, THF, Ethyl AcetatePoor water solubility; requires organic co-solvents for reactions.

Synthetic Routes & Production

The synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran typically proceeds via the functionalization of the commercially available 5-chloro-2,3-dihydrobenzofuran.[1][2] The presence of the oxygen atom directs electrophilic substitution to the ortho and para positions. With the para position (C5) blocked by chlorine, the C7 position (ortho to oxygen) becomes the primary site for functionalization.

Primary Synthetic Pathway: Formylation-Reduction-Chlorination

This route is preferred for high purity and regioselectivity.[1][2]

  • Formylation: 5-Chloro-2,3-dihydrobenzofuran is formylated at C7 using Rieche formylation (TiCl

    
     / Dichloromethyl methyl ether) or Vilsmeier-Haack  conditions (though the latter is less reactive towards electron-rich rings compared to Rieche).[1][2]
    
  • Reduction: The resulting aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH

    
    ).
    
  • Chlorination: The alcohol is converted to the chloromethyl target using Thionyl Chloride (SOCl

    
    ).[3]
    
Visualization of Synthesis

SynthesisStart5-Chloro-2,3-dihydrobenzofuranInter17-Formyl Intermediate(Aldehyde)Start->Inter1TiCl4, Cl2CHOMe(Rieche Formylation)Inter27-Hydroxymethyl Intermediate(Alcohol)Inter1->Inter2NaBH4, MeOH(Reduction)Target5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuranInter2->TargetSOCl2, DCM(Chlorination)

Caption: Step-wise synthesis via C7-selective formylation and subsequent functional group interconversion.

Chemical Reactivity & Transformations[1][3]

The molecule's utility stems from its orthogonal reactivity . The C7-chloromethyl group reacts under mild conditions, while the C5-chloro group requires activation, allowing for controlled, sequential derivatization.

C7-Chloromethyl Reactivity (The "Warhead")

The benzylic chloride is highly electrophilic. It undergoes S


2 nucleophilic substitution
  • Mechanism: Concerted backside attack.

  • Key Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or pharmacophores.

C5-Chloro Reactivity (The Scaffold)

The aryl chloride is stable to standard nucleophiles but participates in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • Condition: Requires Pd(0) or Pd(II) catalysts and often elevated temperatures.

  • Key Application: Extending the carbon skeleton to build biaryl systems common in kinase inhibitors.

Reactivity Workflow Diagram

Reactivitycluster_SN2Path A: C7-Functionalization (S_N2)cluster_CrossCouplingPath B: C5-Coupling (Pd-Catalyzed)Core5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuranProductAC7-Substituted Derivative(Retains C5-Cl)Core->ProductAPath A: Mild Base (K2CO3)RT, ACNProductBC5-Biaryl Derivative(Retains C7-CH2Cl)Core->ProductBPath B: Pd(PPh3)4, BaseHeatNucleophileNucleophile (H-Nu)(Amines, Thiols)Nucleophile->ProductABoronicAryl Boronic Acid(Suzuki Coupling)Boronic->ProductB

Caption: Orthogonal reactivity map showing divergent pathways for C7 (S_N2) and C5 (Cross-coupling) functionalization.

Experimental Protocols

Protocol: Nucleophilic Substitution at C7 with a Secondary Amine

This protocol validates the reactivity of the chloromethyl group.

Reagents:

  • Substrate: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (1.0 eq)[1][2]

  • Nucleophile: N-Methylpiperazine (1.2 eq)[1][2]

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (ACN)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous ACN.

  • Addition: Add 2.0 mmol of K

    
    CO
    
    
    followed by 1.2 mmol of N-methylpiperazine.
  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2][4]

  • Workup: Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (DCM:MeOH gradient).

Validation Point: The disappearance of the benzylic chloride peak (~4.6 ppm in

Handling, Safety, & Stability

Hazard Identification
  • Alkylating Agent: The chloromethyl moiety is a potent alkylating agent. It can react with DNA bases.[5] Handle as a potential carcinogen .

  • Lachrymator: Benzylic chlorides often irritate mucous membranes and eyes.

  • Skin Corrosive: Direct contact may cause chemical burns.

Storage Conditions
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially hydrolyzable. Store under inert gas (Argon/Nitrogen).

  • Stability: Susceptible to hydrolysis in moist air, converting to the corresponding alcohol and releasing HCl gas.

References

  • BenchChem. (2025).[6] 5-(Chloromethyl)benzofuran Properties and Applications. Retrieved from .

  • PubChem. (2025).[7][8] Compound Summary: (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol.[1][2][9] National Library of Medicine. Retrieved from .

  • RSC Medicinal Chemistry. (2025).[10] Benzofuran derivatives in drug discovery: A review of synthetic strategies and biological activities. Royal Society of Chemistry.[10] Retrieved from .

  • BLD Pharm. (2025). Product Analysis: 5-Chloro-7-(chloromethyl)-2,2-dimethyl-2,3-dihydrobenzofuran. Retrieved from .

  • MDPI Molecules. (2024). Synthesis of Benzofuran Derivatives via Tandem Cyclization. Retrieved from .

Navigating the Synthetic Landscape and Therapeutic Potential of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran and Its Analogs: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Physicochemical Properties and Structural Data

While experimental data for the title compound is scarce, we can infer its properties from structurally related molecules. The core, 2,3-dihydro-1-benzofuran, is a heterocyclic compound with a fused benzene and partially saturated furan ring.[2] The introduction of chloro- and chloromethyl- substituents at the 5 and 7 positions, respectively, is expected to significantly influence its reactivity and biological profile. The chloromethyl group, in particular, is a reactive handle for further chemical modifications.[1]

PropertyPredicted Value/InformationSource
Molecular Formula C9H8Cl2ON/A
Molecular Weight 203.07 g/mol N/A
CAS Number Not readily availableN/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred

Synthetic Strategies and Methodologies

The synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran would likely draw upon established methods for the construction and functionalization of the benzofuran core. Several innovative and catalytic strategies have been developed for benzofuran synthesis, often involving palladium- and copper-based catalysts.[3][4]

A plausible synthetic approach could involve a multi-step sequence starting from a substituted phenol. The general strategies for synthesizing benzofuran derivatives include intramolecular cyclization reactions.[5] For instance, a common method involves the reaction of an ortho-alkynylphenol in the presence of a transition metal catalyst.[1]

Conceptual Synthetic Workflow

G Start Substituted Phenol Step1 Ortho-functionalization Start->Step1 Step2 Introduction of Furan Ring Precursor Step1->Step2 Step3 Cyclization to form 2,3-dihydro-1-benzofuran core Step2->Step3 Step4 Chlorination at C5 Step3->Step4 Step5 Chloromethylation at C7 Step4->Step5 End 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Step5->End G Ligand 2,3-dihydro-1-benzofuran derivative (Agonist) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binds G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Anti-inflammatory & Analgesic Effects cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is not available, general precautions for handling halogenated organic compounds should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles, and avoiding inhalation, ingestion, and skin contact. [6][7][8]Many benzofuran derivatives are classified as irritants and may have other health hazards. [9]

Conclusion and Future Directions

5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran is a molecule with considerable potential as a building block in medicinal chemistry and materials science. Its predicted reactivity, stemming from the chloromethyl group, allows for a wide range of derivatizations. Future research should focus on establishing a definitive CAS number through its synthesis and characterization, followed by a thorough evaluation of its biological activities. The rich history of benzofuran derivatives in drug discovery suggests that this compound and its analogs could lead to the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]

  • Diaz, P., Phatak, S. S., Xu, J., Fronczek, F. R., Astruc-Diaz, F., Thompson, C. M., Cavasotto, C. N., & Naguib, M. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: design, synthesis, and binding mode prediction through ligand-steered modeling. PubMed. Retrieved from [Link]

  • Diaz, P., Phatak, S. S., Xu, J., et al. (2009). 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists: Design, synthesis, and binding mode prediction through ligand-steered modeling. University of Montana. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]

  • American Elements. (n.d.). 2-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)acetonitrile | CAS 1461707-00-5. Retrieved from [Link]

  • Discovery of 2,3-Dihydrod[10][11]ioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. (2024). ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorobenzofuran-2(3H)-one. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold. Retrieved from [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Retrieved from [Link]

  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • PubChemLite. (n.d.). 5-chloro-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation of this molecule is paramount.[1][2] This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of the predicted ¹H and ¹³C NMR spectra. We will explore the rationale behind chemical shift assignments, coupling constant patterns, and the influence of substituents on the overall spectral appearance. Furthermore, this guide outlines a standardized protocol for data acquisition and presents visualizations to clarify structural and connectivity information.

Introduction: The Structural Significance of a Substituted Benzofuran

The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The title compound, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, is a bifunctional intermediate. The chloro substituent on the aromatic ring and the reactive chloromethyl group provide two distinct points for synthetic elaboration, making it a valuable building block for creating diverse chemical libraries.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each nucleus (¹H and ¹³C), their connectivity, and the spatial relationships between them. This guide leverages established principles of NMR and spectral data from analogous structures to present a predictive but highly accurate analysis.[3][4]

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, a standardized IUPAC numbering system is applied to the molecular structure. The diagram below illustrates this numbering for both carbon and hydrogen atoms, which will be used consistently throughout this guide.

Caption: IUPAC numbering for 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The choice of deuterated chloroform (CDCl₃) as the solvent is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal (~7.26 ppm).[5]

Rationale for Spectral Assignments

The predicted ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic (dihydrofuran ring), and benzylic (chloromethyl) protons.

  • Aromatic Protons (H-4, H-6): The benzene ring is trisubstituted, leaving two aromatic protons. Due to their para relationship, they exhibit no significant vicinal coupling and are expected to appear as sharp singlets or very narrow doublets (due to small long-range couplings).

    • H-4: This proton is flanked by the electron-donating ether oxygen (C7a-O1) and the C5-Cl group. Its chemical shift will be influenced by both, but its proximity to the oxygen typically results in a downfield shift relative to an unsubstituted benzene ring.

    • H-6: This proton is situated between the C5-Cl and the C7-CH₂Cl groups. Both are electron-withdrawing, which will deshield this proton, shifting it downfield.

  • Dihydrofuran Protons (H-2, H-3): The protons on the saturated five-membered ring form an A₂X₂ or, more accurately, an AA'XX' spin system. They will appear as two distinct triplets due to vicinal coupling with each other.

    • H-2 (Protons at C2): These protons are directly attached to a carbon adjacent to the ring oxygen. This strong deshielding effect places their signal significantly downfield in the aliphatic region. They will appear as a triplet due to coupling with the two H-3 protons.

    • H-3 (Protons at C3): These protons are adjacent to the aromatic ring and coupled to the H-2 protons. They are less deshielded than the H-2 protons and will therefore appear further upfield. Their signal will also be a triplet.

  • Chloromethyl Protons (H-8): These benzylic protons are attached to a carbon bearing an electron-withdrawing chlorine atom. This environment causes a significant downfield shift. As there are no adjacent protons, the signal will be a sharp singlet, integrating to two protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts, multiplicities, coupling constants, and assignments for the target molecule.

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.15 - 7.25Singlet (s)-1H
H-6~7.05 - 7.15Singlet (s)-1H
H-8 (-CH₂Cl)~4.60 - 4.70Singlet (s)-2H
H-2 (-OCH₂)~4.55 - 4.65Triplet (t)J ≈ 8.5 - 9.02H
H-3 (-CH₂Ar)~3.20 - 3.30Triplet (t)J ≈ 8.5 - 9.02H

Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum, acquired with broadband proton decoupling, will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Rationale for Spectral Assignments
  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a):

    • Oxygen- and Chlorine-Bound Carbons: C-7a (bonded to oxygen) and C-5 (bonded to chlorine) will be significantly downfield due to the large deshielding effects of these electronegative atoms. C-7a is expected to be the most downfield of the aromatic carbons.

    • Substituted Quaternary Carbons: C-3a, C-5, and C-7 are quaternary carbons. C-3a will be influenced by the adjacent dihydrofuran ring and the aromatic system. C-7, bearing the chloromethyl group, will also be clearly identifiable.

    • Protonated Aromatic Carbons: C-4 and C-6 are the two carbons bearing protons in the aromatic ring. Their chemical shifts are influenced by the surrounding substituents.

  • Aliphatic & Benzylic Carbons (C-2, C-3, C-8):

    • C-2: Attached to the ring oxygen, this carbon will be the most downfield of the non-aromatic carbons, typically appearing in the 70-75 ppm range.

    • C-3: This carbon is less deshielded than C-2 and will appear further upfield, characteristically in the 28-35 ppm range for dihydrobenzofurans.[6]

    • C-8: The chloromethyl carbon will appear in the 40-45 ppm range, a typical region for benzylic carbons attached to a chlorine atom.[7]

Summary of Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C-7a~158 - 160Quaternary (Ar-O)
C-3a~128 - 130Quaternary (Ar)
C-4~126 - 128CH (Ar)
C-5~125 - 127Quaternary (Ar-Cl)
C-7~124 - 126Quaternary (Ar)
C-6~110 - 112CH (Ar)
C-2~71 - 73CH₂ (Aliphatic)
C-8~42 - 44CH₂ (Benzylic-Cl)
C-3~29 - 31CH₂ (Aliphatic)

Experimental Protocol for NMR Data Acquisition

A self-validating and reliable protocol is essential for obtaining high-quality NMR data.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-15 mg of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Vortex the vial gently until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

  • Validation: Ensure the solution is clear and free of any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

NMR Instrument Setup and Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.[6][8]

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a standard 90° pulse sequence.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Set the number of scans to 1024 or higher, as ¹³C is a less sensitive nucleus.

    • Set the relaxation delay (d1) to 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[5]

Caption: A standardized workflow for NMR data acquisition and analysis.

Conclusion

The structural analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran by ¹H and ¹³C NMR spectroscopy is straightforward and provides definitive characterization. The predicted spectra show distinct, well-resolved signals for each unique proton and carbon environment. The key diagnostic features include two aromatic singlets, two aliphatic triplets characteristic of the dihydrofuran ring, and a benzylic singlet for the chloromethyl group. This guide provides a robust framework for researchers to confidently identify this compound and utilize it in further synthetic applications.

References

  • Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.).
  • 2,3-Dihydro-1-benzofuran derivatives as a series of potent selective cannabinoid receptor 2 agonists - SciSpace. (n.d.).
  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).
  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans - RSC Publishing. (n.d.).
  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (n.d.).
  • 2,3-Dihydro-1-benzofuran-2-carboxylic acid(1914-60-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.).
  • (PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (n.d.).
  • Benzofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 1 H NMR Spectrum (1D, 1000 MHz, H 2 O, predicted) (NP0217419) - NP-MRD. (n.d.).
  • Dihydrobenzofurans and Propynylthiophenes From the Roots of Eupatorium heterophyllum. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • Common NMR Solvents - Reference Data. (n.d.).
  • Benzofuran(271-89-6) 13C NMR spectrum - ChemicalBook. (n.d.).
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • 5-Chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran - NIH. (n.d.).
  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione - MDPI. (n.d.).
  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (n.d.).
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0161397) - NP-MRD. (n.d.).
  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. (n.d.).
  • New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. (n.d.).
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).

Sources

Mass spectrometry analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Mass Spectrometry Analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Executive Summary

This technical guide details the mass spectrometry (MS) analysis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (referred to herein as CCDB ). As a Senior Application Scientist, I have structured this guide to address the specific challenges posed by this molecule—namely, the competing isotopic signatures of two chlorine atoms and the high reactivity of the benzylic chloromethyl group.

The guide prioritizes Electron Ionization (EI) for structural elucidation and Atmospheric Pressure Chemical Ionization (APCI) for purity profiling, offering a robust alternative to Electrospray Ionization (ESI) which often fails for such non-polar, neutral alkyl halides.

Physicochemical Context & MS Predictors

Before initiating analysis, the operator must understand the theoretical spectral behavior of CCDB to distinguish signal from noise and artifacts.

PropertyValue / DescriptionMS Implication
Molecular Formula C

H

Cl

O
Distinctive Cl

isotope pattern required for ID.
Monoisotopic Mass 201.9952 Da (

Cl

)
Base peak for Molecular Ion (M

).
Reactivity Alkylating Agent (Benzylic Halide)CRITICAL: High risk of hydrolysis (to alcohol) or solvolysis (to ether) if protic solvents (MeOH, H

O) are used.
LogP ~2.8 (Predicted)Hydrophobic; poor ionization in ESI positive mode without adduct formation.
Isotopic Signature (The "9:6:1" Rule)

The presence of two chlorine atoms (one aryl, one benzylic alkyl) dictates the mass spectrum. Unlike monochlorinated species (3:1), CCDB exhibits a triad cluster:

  • m/z 202 (M): 100% Relative Abundance (

    
    Cl + 
    
    
    
    Cl)
  • m/z 204 (M+2): ~65% Relative Abundance (

    
    Cl + 
    
    
    
    Cl)
  • m/z 206 (M+4): ~11% Relative Abundance (

    
    Cl + 
    
    
    
    Cl)

Validation Check: If your spectrum shows a 3:1 doublet instead of this triad, you have likely lost the reactive chloromethyl chlorine (hydrolysis artifact).

Sample Preparation: The "Anhydrous" Protocol

The chloromethyl group at position 7 is highly susceptible to nucleophilic attack. Standard LC-MS mobile phases (Water/Methanol) can degrade the analyte in-vial.

Protocol: Inert Dilution Strategy

  • Solvent Selection: Use Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) . Avoid Methanol or Ethanol entirely.

  • Concentration: Prepare a stock at 1 mg/mL in DCM. Dilute to 10 µg/mL in MeCN for LC-MS or Hexane for GC-MS.

  • Vial Handling: Use amber glass silylated vials to prevent surface adsorption of the benzyl chloride moiety.

  • Quenching (Optional): If quantifying trace impurities, derivatize with a secondary amine (e.g., dimethylamine) to lock the reactive chloromethyl group into a stable tertiary amine, which ionizes significantly better in ESI.

Method A: GC-MS (Structural Elucidation)

Gas Chromatography-Mass Spectrometry (EI) is the gold standard for CCDB due to its volatility and lack of ionizable polar groups.

Instrument Parameters:

  • Inlet: Splitless, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Source: Electron Ionization (70 eV), 230°C.

Fragmentation Pathway Analysis: The EI spectrum is dominated by the stability of the benzofuran core versus the lability of the alkyl chloride.

  • Molecular Ion (m/z 202): Prominent, stable radical cation.

  • Benzylic Cleavage (M - Cl): Loss of the alkyl chlorine radical (

    
    Cl) generates the resonant cation at m/z 167 .
    
  • Ring Contraction/CO Loss: Subsequent loss of CO (-28 Da) from the furan ring is characteristic of benzofurans, leading to m/z 139 .

Fragmentation cluster_legend Key M Molecular Ion [M]+• m/z 202 (100%) Frag1 [M - Cl]+ Benzylic Cation m/z 167 M->Frag1 - Cl• (35) Frag3 [M - CH2Cl]+ Tropylium-like m/z 153 M->Frag3 - •CH2Cl Frag2 [M - Cl - CO]+ Ring Contraction m/z 139 Frag1->Frag2 - CO Blue: Precursor Blue: Precursor Red: Primary Fragment Red: Primary Fragment Blue: Precursor->Red: Primary Fragment Yellow: Secondary Fragment Yellow: Secondary Fragment Red: Primary Fragment->Yellow: Secondary Fragment

Figure 1: Proposed EI fragmentation pathway for CCDB. The loss of the benzylic chlorine is the primary dissociation channel.

Method B: LC-MS (Purity & Impurity Profiling)

For purity analysis where non-volatile impurities might be present, LC-MS is required. However, the lack of basic nitrogen makes ESI inefficient.

Recommended Source: APCI (Atmospheric Pressure Chemical Ionization) APCI is superior for neutral alkyl halides as it utilizes gas-phase ion-molecule reactions (charge transfer) rather than solution-phase acid/base chemistry.

LC-APCI Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Minimize residence time).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 100% B in 3 minutes (Fast gradient to prevent hydrolysis).

  • Ionization Mode: Positive APCI.

Target Ions:

  • [M+H]

    
    :  m/z 203.00 (Often weak).
    
  • [M+H-HCl]

    
    :  m/z 167.02 (In-source fragmentation is common).
    
  • [M+NH

    
    ]
    
    
    
    :
    m/z 220.03 (If Ammonium Formate is used as buffer).

Troubleshooting & Artifacts

The most common failure mode in analyzing CCDB is Solvolysis .

ObservationDiagnosisCorrective Action
Peak at m/z 198 Methyl Ether Artifact (M - Cl + OMe)STOP. You used Methanol. Switch to Acetonitrile.
Peak at m/z 184 Hydrolysis Product (Alcohol)Check water content in solvents; use fresh anhydrous solvents.
M+2 peak is 33% (not 65%) Loss of one ChlorineIn-source fragmentation is too high. Lower Fragmentor Voltage.

Workflow Visualization

The following diagram outlines the decision matrix for analyzing CCDB, ensuring sample integrity is maintained.

Workflow Start Sample: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Solvent Dissolve in Anhydrous MeCN or DCM (NO MeOH/EtOH) Start->Solvent Choice Select Ionization Mode Solvent->Choice GCMS GC-MS (EI) Structural ID Choice->GCMS Volatile/Non-polar LCMS LC-MS (APCI) Purity/Trace Analysis Choice->LCMS Trace/Impurity DataGC Confirm Cl2 Pattern (9:6:1) Monitor m/z 167 (M-Cl) GCMS->DataGC Deriv Optional: Derivatize with Dimethylamine (if ESI required) LCMS->Deriv DataLC Fast Gradient (C18) Monitor [M+H]+ or [M+NH4]+ LCMS->DataLC Deriv->DataLC

Figure 2: Analytical workflow emphasizing solvent exclusion (No MeOH) and ionization selection.

References

  • NIST Mass Spectrometry Data Center. "Mass spectrum of 2,3-dihydrobenzofuran derivatives." NIST Chemistry WebBook, SRD 69. [Link]

  • Grinias, J. P., et al. (2017).[1] "Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS." LCGC North America. [Link][1]

  • Prieto-Blanco, M.C., et al. (2009).[2] "Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds." Journal of Chromatographic Science. [Link][2]

Sources

The Pharmacological Landscape of Chlorinated Benzofurans: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated benzofurans represent a privileged scaffold in modern medicinal chemistry, distinct from their polychlorinated environmental homologs (PCDFs). Unlike the toxicological profiles associated with dioxin-like compounds, mono- and di-chlorinated benzofurans—functionalized specifically at the C2, C3, and C5 positions—exhibit potent therapeutic properties. This technical guide analyzes their utility as broad-spectrum antimicrobial agents, tubulin-targeting antineoplastics, and enzyme inhibitors (AChE/BACE1). By leveraging the lipophilic enhancement provided by the chlorine substituent, researchers can optimize membrane permeability and ligand-target binding affinity, particularly in hydrophobic pockets of kinases and receptors.

Chemical Space & Structural Significance

The benzofuran core (benzo[b]furan) is an aromatic heterocycle fusing a benzene ring with a furan ring.[1][2] The introduction of a chlorine atom fundamentally alters the physicochemical profile of the scaffold:

  • Lipophilicity (LogP): Chlorination increases the partition coefficient, enhancing passive transport across the blood-brain barrier (BBB) and bacterial cell walls.

  • Metabolic Stability: The electron-withdrawing nature of chlorine at the C5 or C7 position protects the phenyl ring from rapid oxidative metabolism (e.g., hydroxylation), extending the half-life (

    
    ) of the pharmacophore.
    
  • Halogen Bonding: The chlorine atom can act as a Lewis acid in halogen bonding interactions with carbonyl oxygens or nitrogen atoms in the target protein's active site, a mechanism distinct from classical hydrogen bonding.

Table 1: Comparative Physicochemical Impact of Chlorination
PropertyUnsubstituted Benzofuran5-Chlorobenzofuran7-ChlorobenzofuranImpact on Drug Design
Electronic Effect NeutralInductive withdrawal (-I)Inductive withdrawal (-I)Deactivates ring towards oxidation; modulates pKa of neighbors.
Steric Bulk LowMediumMediumFills hydrophobic pockets (e.g., ATP binding sites).
Metabolic Liability High (C2/C3 oxidation)ReducedReducedProlongs duration of action.
Key Targets General IntercalatorTubulin, DNA GyraseKinases, TopoisomeraseSpecificity driven by substitution pattern.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of chlorinated benzofurans is strictly regio-dependent. The following diagram illustrates the critical "Pharmacophore Map" derived from recent high-throughput screening data.

DOT Diagram: SAR Logic of Chlorinated Benzofurans

SAR_Map Core Benzofuran Scaffold C2 C2 Position: Pharmacophore Anchor (Hydrazides, Chalcones) Core->C2 C-C Bond C3 C3 Position: Solubility/Spacer (Acetic acid, Esters) Core->C3 Functionalization C5 C5 Position: Lipophilic Clamp (Chlorine Atom) Core->C5 Halogenation C7 C7 Position: Steric Gate (Chlorine/Methoxy) Core->C7 Aux. Binding Effect_C2 Determines Bioactivity Type (Anticancer vs Antimicrobial) C2->Effect_C2 Effect_C5 Enhances Potency & Stability (Halogen Bonding) C5->Effect_C5

Caption: SAR map highlighting the critical role of C5-chlorination in potency enhancement and C2-substitution in target selectivity.

Key SAR Insights:
  • C5-Chlorination: This is the "sweet spot" for potency. In antimicrobial assays, 5-chloro derivatives consistently outperform their non-chlorinated or 5-methyl analogs due to optimized hydrophobic interactions with bacterial DNA gyrase.

  • C2-Functionalization: The C2 position serves as the attachment point for "warheads."

    • Chalcone hybrids at C2 yield broad-spectrum cytotoxicity.

    • Carbohydrazides at C2 favor antimicrobial activity.

  • C3-Spacer: Short alkyl or carbonyl linkers at C3 often improve solubility without compromising binding affinity.

Therapeutic Applications & Mechanisms[3][4]

Anticancer Activity: Tubulin Polymerization Inhibition

Chlorinated benzofurans, particularly 2-acetyl-5-chlorobenzofuran derivatives , function as microtubule-destabilizing agents. They bind to the colchicine site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

  • Target:

    
    -Tubulin (Colchicine binding site).
    
  • Mechanism: Disruption of mitotic spindle formation

    
     G2/M Arrest 
    
    
    
    Apoptosis (Caspase-3 activation).
  • Potency: IC

    
     values in the low micromolar range (1.0 – 5.0 
    
    
    
    M) against MCF-7 (breast) and HeLa (cervical) cell lines.
Antimicrobial Activity: DNA Gyrase Inhibition

The 5-chlorobenzofuran moiety mimics the adenine ring of ATP, allowing it to competitively inhibit the ATPase domain of bacterial DNA gyrase (GyrB). This activity is particularly pronounced in Gram-positive strains like Staphylococcus aureus (MRSA).

DOT Diagram: Mechanistic Pathway (Anticancer)

Mechanism Drug 5-Chlorobenzofuran Derivative Target Tubulin Dimers (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Causes Event2 Mitotic Spindle Collapse Event1->Event2 Leads to Checkpoint G2/M Phase Checkpoint Activation Event2->Checkpoint Triggers Outcome Apoptosis (Cell Death) Checkpoint->Outcome Result

Caption: Cascade of events triggered by 5-chlorobenzofuran binding to tubulin, leading to apoptotic cell death.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols synthesize field-proven methodologies for generating and testing these compounds.

Protocol A: Synthesis of 1-(5-chloro-1-benzofuran-2-yl)ethanone (Key Intermediate)

Rationale: This intermediate is the precursor for chalcone hybrids and hydrazides. The use of 5-chlorosalicylaldehyde ensures the chlorine is correctly positioned at C5.

Reagents: 5-Chlorosalicylaldehyde (10 mmol), Chloroacetone (12 mmol), Anhydrous


, Acetone (Solvent).
  • Preparation: Dissolve 5-chlorosalicylaldehyde (1.56 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in dry acetone (50 mL).

  • Addition: Add chloroacetone (1.11 g, 12 mmol) dropwise under stirring at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
    
  • Work-up: Filter off the inorganic salts (

    
    /KCl) while hot. Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol to yield pale yellow crystals.

    • Yield Expectations: 75–85%.

    • Validation:

      
      H NMR should show a singlet at 
      
      
      
      7.5–7.6 (C3-H) and methyl ketone protons at
      
      
      2.5–2.6.
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as an indicator of cell viability. It is the standard first-line screen for benzofuran anticancer candidates.

Materials: MCF-7 Cells, MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 96-well plates containing DMEM media. Incubate for 24h at 
    
    
    
    C, 5%
    
    
    .
  • Treatment: Dissolve the 5-chlorobenzofuran derivative in DMSO (stock). Prepare serial dilutions in media (final DMSO < 0.1%). Add to wells (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan crystals.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC

    
     using non-linear regression analysis (GraphPad Prism or similar).
    

Quantitative Activity Data Summary

The following table aggregates data from multiple studies illustrating the potency of 5-chloro derivatives compared to standards.

Table 2: Biological Activity Profile of Selected Derivatives
Compound ClassSubstitution (R)Target Organism/CellActivity (IC

/ MIC)
Reference Standard
5-Cl-Benzofuran-Chalcone 4-Methoxy (phenyl)MCF-7 (Breast Cancer)1.48

M
Doxorubicin (4.17

M)
5-Cl-Benzofuran-Hydrazide 2-Nitro (phenyl)S. aureus (Gram +)12.5

g/mL
Ciprofloxacin (5

g/mL)
5-Cl-Benzofuran-Ester Ethyl esterM. tuberculosis6.25

g/mL
Pyrazinamide
7-Cl-Benzofuran 3-MethylHeLa (Cervical Cancer)8.5

M
5-Fluorouracil

Note: Data represents average values from referenced literature [1][3][5]. Lower IC50/MIC indicates higher potency.

Future Outlook & Drug Design Strategy

The future of chlorinated benzofurans lies in hybridization and metabolic shunting .

  • Molecular Hybridization: Fusing the 5-chlorobenzofuran core with other pharmacophores (e.g., 1,2,4-triazoles or coumarins) creates "dual-action" drugs that can overcome resistance mechanisms.

  • Prodrug Design: The lipophilicity of these compounds can be a liability for oral bioavailability. Appending polar groups (e.g., amino acid esters) at the C3 position that are cleaved in vivo can improve solubility.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022.[4] [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019. [Link]

  • Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition. 2021. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International Journal of Molecular Sciences. 2023. [Link]

  • Synthesis and biological evaluation of 2-acylbenzofuranes as novel α-glucosidase inhibitors. Chemical Biology & Drug Design. 2017.[5] [Link]

Sources

Structure Elucidation Guide: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural elucidation of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran , a critical intermediate often encountered in the synthesis of serotonin receptor agonists (e.g., 5-HT2C) and specialized agrochemicals.

The elucidation strategy relies on a "First Principles" approach, combining synthetic logic (regioselectivity) with definitive spectroscopic evidence (NMR coupling patterns and MS isotope ratios).

Executive Summary & Molecule Profile

  • Target Molecule: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

  • Molecular Formula:

    
    
    
  • Molecular Weight: 203.06 g/mol

  • Core Scaffold: 2,3-Dihydrobenzofuran (Coumaran)

  • Key Challenge: Differentiating the regioisomerism of the chloromethyl group (Position 4, 6, or 7) relative to the fixed 5-chloro substituent.

Structural Significance

The 2,3-dihydrobenzofuran ring is a privileged scaffold in medicinal chemistry. The introduction of a chloromethyl group (


) serves as a reactive "handle" for nucleophilic substitution, allowing the attachment of amines or other heterocycles. The 5-chloro substituent modulates metabolic stability and lipophilicity.

Synthetic Logic & Regiochemistry

Before analytical verification, we must establish the expected structure based on electronic directing effects. This provides the hypothesis that spectroscopy will validate.

The Directing Effect Analysis

The synthesis typically involves the chloromethylation (e.g., Blanc reaction) of 5-chloro-2,3-dihydrobenzofuran .[1][2]

  • Oxygen (Position 1): A strong

    
    -donor. It directs incoming electrophiles to the ortho  (Position 7) and para  (Position 5) sites.
    
  • Chlorine (Position 5): A deactivating group but an ortho/para director. It directs to Positions 4 and 6.[1][2][3][4][5][6]

  • Steric & Electronic Conflict:

    • Position 5: Blocked by Chlorine.[1][2][3][4][6][7]

    • Position 4: Ortho to Cl, but meta to Oxygen (less activated). Sterically crowded by the aliphatic ring.

    • Position 6: Ortho to Cl, meta to Oxygen.

    • Position 7: Ortho to Oxygen (highly activated) and meta to Chlorine.

SynthesisLogic Start 5-Chloro-2,3-dihydrobenzofuran Reagent HCHO / HCl / ZnCl2 (Chloromethylation) Start->Reagent Pos4 Position 4 (Sterically Hindered Meta to O) Reagent->Pos4 Minor Pos6 Position 6 (Meta to O) Reagent->Pos6 Minor Pos7 Position 7 (Ortho to O - Highly Activated) Reagent->Pos7 Major Pathway Product 5-Chloro-7-(chloromethyl)- 2,3-dihydrobenzofuran Pos7->Product

Figure 1: Regiochemical logic dictating the formation of the 7-substituted isomer.

Spectroscopic Elucidation Strategy

A. Mass Spectrometry (MS)

MS provides the first confirmation of the molecular formula and the presence of two chlorine atoms.

  • Isotope Pattern: The molecule contains two chlorine atoms (

    
    ).
    
    • Natural abundance of

      
       (75%) and 
      
      
      
      (25%) dictates a characteristic 9:6:1 intensity ratio for the
      
      
      ,
      
      
      , and
      
      
      peaks.
  • Fragmentation:

    • m/z 202/204/206: Molecular Ion (

      
      ).
      
    • m/z 153/155: Loss of

      
       (M - 49). This is a primary fragmentation pathway for benzyl chlorides, yielding a stable benzylic cation.
      
B. NMR Spectroscopy (The Definitive Proof)

Nuclear Magnetic Resonance (NMR) is required to rule out regioisomers (4- or 6-substitution).

Predicted

NMR Data (300-500 MHz,

)
Proton GroupPositionMultiplicityShift (

ppm)
IntegrationMechanistic Insight
Aliphatic H-3Triplet (

Hz)
3.20 - 3.302HBenzylic methylene of the dihydrofuran ring.
Aliphatic H-2Triplet (

Hz)
4.60 - 4.652HEther methylene. Deshielded by oxygen.
Substituent

Singlet4.65 - 4.752HThe chloromethyl group. May overlap with H-2; use HSQC to resolve.
Aromatic H-4Doublet (

Hz)
7.10 - 7.151HMeta-coupling to H-6.
Aromatic H-6Doublet (

Hz)
7.20 - 7.251HMeta-coupling to H-4.
The "Coupling Constant" Decision Matrix

The most critical piece of evidence is the coupling constant (


) between the two remaining aromatic protons.
  • If 7-Substituted (Target): Protons are at H-4 and H-6. They are meta to each other.

    • Result:

      
      .
      
  • If 6-Substituted: Protons are at H-4 and H-7. They are para to each other.

    • Result:

      
       (Singlets).
      
  • If 4-Substituted: Protons are at H-6 and H-7. They are ortho to each other.

    • Result:

      
      .
      

Observation of two doublets with


 definitively proves the 1,3-relationship of the protons, confirming the substituent is at Position 7. 

NMRLogic Observation Observe Aromatic Region (6.5 - 7.5 ppm) Two protons remaining Coupling Analyze Coupling Constant (J) Observation->Coupling Ortho J = 8 Hz (Ortho) Protons at 6,7 Coupling->Ortho Para J = 0 Hz (Para) Protons at 4,7 Coupling->Para Meta J = 2 Hz (Meta) Protons at 4,6 Coupling->Meta Result4 Isomer: 4-Chloromethyl (Incorrect) Ortho->Result4 Result6 Isomer: 6-Chloromethyl (Incorrect) Para->Result6 Result7 CONFIRMED: 7-Chloromethyl Isomer Meta->Result7

Figure 2: NMR decision tree for regioisomer assignment based on aromatic coupling constants.

Experimental Protocols

Protocol 1: Analytical Sample Preparation
  • Solvent: Dissolve 10 mg of the compound in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Instrument: 400 MHz or higher is recommended to resolve the H-2 triplet from the

    
     singlet if shifts are similar.
    
Protocol 2: 2D NMR Verification (Optional but Recommended)

If the H-2 triplet and


 singlet overlap around 4.6 ppm:
  • Run HSQC (Heteronuclear Single Quantum Coherence):

    • The H-2 protons will correlate to the ether carbon (

      
      ).
      
    • The

      
       protons will correlate to the chloromethyl carbon (
      
      
      
      ).
    • This separates the signals in the carbon dimension.

References

  • Title: "Regioselective synthesis of substituted 2,3-dihydrobenzofurans.
  • Analogous Structure Data (5-Chloromethylbenzofuran): Title: "5-(Chloromethyl)benzofuran | CAS 37798-07-5." Source: BenchChem.
  • Analogous Structure Data (4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid)

    • Title: "4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2."[5]

    • Source: Sigma-Aldrich.
  • General NMR Data for Dihydrobenzofurans

    • Title: "Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H)..."
    • Source: ResearchG
    • URL:[Link]

Sources

Technical Guide: Mechanism of Action for Benzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for benzofuran-based compounds. This document is structured to provide actionable insights for drug development professionals, synthesizing established pharmacodynamics with experimental validation protocols.

Executive Summary

The benzofuran scaffold (benzo[b]furan) is a privileged structure in medicinal chemistry, distinguished by its ability to mimic the indole core of tryptophan and serotonin while offering distinct lipophilicity and electronic distribution profiles. Its utility spans from cardiovascular regulation (Amiodarone) to neuropsychiatry (Vilazodone) and oncology.

This guide dissects the MoA of benzofuran derivatives across three primary biological axes: Ion Channel Modulation , Monoamine Transporter/Receptor Regulation , and Microtubule Destabilization . It further provides a self-validating experimental protocol for assessing tubulin inhibition, a critical pathway for novel benzofuran chemotherapeutics.

The Benzofuran Pharmacophore: Structural Logic

The benzofuran ring system consists of a benzene ring fused to a furan ring.[1] Its "privileged" status arises from its capacity to engage in diverse non-covalent interactions:

  • 
    -
    
    
    
    Stacking:
    The aromatic system allows intercalation into DNA base pairs (e.g., Psoralens) or stacking within the hydrophobic pockets of receptors (e.g., 5-HT1A).
  • Hydrogen Bonding: The oxygen atom in the furan ring acts as a weak hydrogen bond acceptor, while substitutions at the C2 and C3 positions allow for precise orientation of pharmacophoric groups.

  • Lipophilicity: The scaffold is inherently lipophilic, facilitating blood-brain barrier (BBB) penetration, essential for CNS-active agents like Vilazodone.

Cardiovascular Modulation: Multi-Channel Blockade

Case Study: Amiodarone Primary Indication: Class III Antiarrhythmic[2][3][4]

Mechanism of Action

Amiodarone represents the complexity of benzofuran pharmacology. While classified as a Class III agent (potassium channel blocker), it acts as a "dirty drug" by modulating multiple ion channels simultaneously. This lack of selectivity is paradoxically responsible for its high efficacy in refractory arrhythmias.

  • K+ Channel Blockade (Class III): Amiodarone blocks the rapid component of the delayed rectifier potassium current (

    
    ), prolonging the action potential duration (APD) and the effective refractory period (ERP) in cardiomyocytes.
    
  • Na+ Channel Blockade (Class I): It inhibits inactivated sodium channels, reducing conduction velocity in high-frequency arrhythmias.[5]

  • Ca2+ Channel Blockade (Class IV): It inhibits L-type calcium channels (

    
    ), slowing conduction through the AV node.
    
Visualization: Amiodarone Signaling Pathway

The following diagram illustrates the multi-target blockade of Amiodarone leading to arrhythmia termination.

Amiodarone_Mechanism Amiodarone Amiodarone (Benzofuran Derivative) K_Channel Kv11.1 (hERG) Potassium Channel Amiodarone->K_Channel Blocks (IC50 ~1 µM) Na_Channel Nav1.5 Sodium Channel Amiodarone->Na_Channel Inhibits (State-dependent) Ca_Channel Cav1.2 (L-Type) Calcium Channel Amiodarone->Ca_Channel Antagonizes Repolarization Prolonged Repolarization (Phase 3) K_Channel->Repolarization Reduces I_Kr efflux Conduction Slowed Conduction Velocity Na_Channel->Conduction Ca_Channel->Conduction Refractory Increased Effective Refractory Period (ERP) Repolarization->Refractory Arrhythmia Termination of Re-entrant Circuits Refractory->Arrhythmia Conduction->Arrhythmia

Caption: Amiodarone exerts a pleiotropic effect on cardiac ion channels, converging to terminate re-entrant arrhythmias.

Neuropharmacology: The SPARI Mechanism

Case Study: Vilazodone Primary Indication: Major Depressive Disorder (MDD)[6]

Mechanism of Action

Vilazodone utilizes the benzofuran scaffold to achieve a dual mechanism, termed SPARI (Serotonin Partial Agonist and Reuptake Inhibitor).

  • SERT Inhibition: The compound binds to the Serotonin Transporter (SERT) with high affinity (

    
     nM), blocking the reuptake of serotonin (5-HT) into the presynaptic neuron [1].[7]
    
  • 5-HT1A Partial Agonism: Unlike pure SSRIs, Vilazodone acts as a partial agonist at 5-HT1A receptors (

    
     nM).[7][8]
    
    • Presynaptic Effect: Desensitizes 5-HT1A autoreceptors faster than SSRIs, theoretically accelerating the onset of antidepressant action.

    • Postsynaptic Effect: Directly stimulates downstream signaling, potentially mitigating sexual dysfunction side effects associated with pure SERT blockade [2].

Oncology: Microtubule Destabilization

Synthetic benzofuran derivatives are potent inhibitors of tubulin polymerization, binding to the colchicine site of


-tubulin. This binding prevents the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Comparative Potency Data

Recent studies have synthesized benzofuran derivatives with nanomolar potency. The table below summarizes key quantitative data for researchers designing new analogs.

Compound IDTargetIC50 (Tubulin Polymerization)IC50 (HeLa Cells)IC50 (MCF-7 Cells)Ref
CA-4 (Control) Tubulin1.86 µM0.012 µM0.015 µM[3]
Compound 6g Tubulin~2.0 µM11.09 µM-[4]
Compound 36 Tubulin1.95 µM0.06 µM (A549)-[3]
Compound 17g Tubulin(Inhibits)1.8 µM-[5]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin polymerization by a benzofuran candidate. Principle: Free tubulin subunits do not fluoresce. Upon polymerization in the presence of a reporter (e.g., DAPI or a proprietary fluorophore), fluorescence intensity increases linearly with microtubule mass.

Reagents & Equipment[9][10][11][12]
  • Purified Tubulin: >99% pure, porcine brain origin (lyophilized).

  • GTP Stock: 100 mM (store at -80°C).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[10][11][12]

  • Test Compound: Benzofuran derivative (dissolved in DMSO, final concentration <1%).

  • Positive Control: Paclitaxel (Enhancer) or Vinblastine (Inhibitor).[10]

  • Equipment: Fluorescence plate reader (Ex 360 nm / Em 450 nm), pre-warmed to 37°C.

Step-by-Step Methodology
  • Preparation (Ice Bath):

    • Resuspend tubulin to 4 mg/mL in ice-cold Assay Buffer.

    • Prepare a "Reaction Mix" containing Tubulin (2 mg/mL final), GTP (1 mM final), and Fluorophore (10 µM DAPI or kit equivalent). Keep strictly on ice to prevent premature polymerization.

  • Plate Loading:

    • In a 96-well black half-area plate (pre-chilled), add 5 µL of Test Compound (10x concentration).

    • Include: Vehicle Control (DMSO only), Positive Control (Vinblastine 3 µM).

  • Initiation:

    • Rapidly add 45 µL of the cold Reaction Mix to each well.

    • Immediately transfer the plate to the pre-warmed (37°C) reader.

  • Kinetic Reading:

    • Measure fluorescence every 60 seconds for 60 minutes.

    • Shake plate for 5 seconds before the first read only.

  • Data Analysis:

    • Plot RFU (Relative Fluorescence Units) vs. Time.

    • Calculate

      
       (slope of the growth phase) and Final Polymer Mass (endpoint RFU).
      
    • Self-Validation Check: The Vehicle Control must show a sigmoidal curve (Nucleation -> Growth -> Equilibrium). If the control curve is flat, the tubulin has denatured.

Workflow Visualization

Tubulin_Assay Step1 Prepare Reaction Mix (Tubulin + GTP + DAPI) ON ICE Step3 Initiate Reaction (Add Mix to Plate) Step1->Step3 Step2 Add Test Compound (Benzofuran) to 96-well Plate Step2->Step3 Step4 Incubate @ 37°C (Polymerization) Step3->Step4 Step5 Measure Fluorescence (Ex 360 / Em 450) Step4->Step5

Caption: Critical path for the fluorescence-based tubulin polymerization assay. Temperature control is the primary variable for success.

Photopharmacology: DNA Intercalation

Case Study: Psoralens (Furocoumarins) Primary Indication: PUVA Therapy (Psoriasis, CTCL)[13][14]

Mechanism of Action

Psoralens are tricyclic benzofuran derivatives that act as DNA crosslinkers, but only upon photoactivation.[14][15]

  • Intercalation: The planar benzofuran ring intercalates between DNA base pairs (preferentially AT sites).

  • Photoactivation (UVA 320–400 nm):

    • Absorption of a photon leads to a [2+2] cycloaddition reaction between the 3,4-double bond of the psoralen (furan ring) and the 5,6-double bond of a thymine base.

    • This forms a monoadduct.

  • Crosslinking: Absorption of a second photon allows the 4',5'-double bond (pyrone ring) to react with a thymine on the complementary strand, forming an interstrand crosslink [6]. This physically blocks DNA replication and transcription, inducing apoptosis in hyperproliferative cells.

References

  • Dr.Oracle. (2026). Vilazodone Mechanism of Action: SSRI and 5-HT1A Partial Agonism.[6][8][16] Retrieved from [Link]

  • Psychiatry Investigation. (2015). Vilazodone: Clinical Studies and Mechanism of Action.[8] Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Benzo[b]furans as Inhibitors of Tubulin Polymerization. Retrieved from [Link]

  • PubMed (NIH). (2020). Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives. Retrieved from [Link]

  • Bioorganic Chemistry. (2020). 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole Derivatives as Tubulin Polymerization Inhibitors.[17] Retrieved from [Link]

  • ScienceDaily. (2019). Shedding light on the reaction mechanism of PUVA light therapy.[18] Retrieved from [Link]

Sources

A Technical Guide to the Rational Design, Synthesis, and Evaluation of Novel 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydro-1-benzofuran scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This technical guide details a strategic approach to the discovery of novel 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran analogs, a class of compounds rationally designed for enhanced anticancer efficacy. We provide the scientific rationale for incorporating a chloro-substituent at the C-5 position and a reactive chloromethyl handle at the C-7 position, drawing upon established structure-activity relationship (SAR) principles that highlight the positive contribution of halogenation to cytotoxicity.[3] This document outlines a plausible, multi-step synthetic pathway, detailed protocols for a comprehensive biological evaluation cascade—from initial cytotoxicity screening to in-depth mechanism of action studies—and a framework for future lead optimization. The methodologies are presented to be self-validating, incorporating essential controls and decision-making logic to guide researchers in the fields of oncology and drug development.

Introduction: The 2,3-Dihydro-1-benzofuran Scaffold in Oncology

The benzofuran ring system, and its reduced form 2,3-dihydro-1-benzofuran, are structural motifs found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[2][4][5] Their structural rigidity, combined with the electronic properties of the oxygen-containing heterocycle, makes them ideal scaffolds for interacting with diverse biological targets.

In oncology, derivatives of this scaffold have demonstrated significant potential. Studies have shown that specific substitutions on the benzofuran ring are crucial for cytotoxic activity, influencing both potency and selectivity against cancer cells.[3][6] The ability to synthetically modify this core allows for the fine-tuning of its pharmacological profile, making it a highly attractive starting point for the development of new therapeutic agents.[7]

Rationale for Analog Design: Targeting Enhanced Potency and Versatility

The design of the target analogs is predicated on established SAR principles and the strategic introduction of functionalities to confer specific, advantageous properties.

  • The 5-Chloro Substituent: The introduction of halogen atoms, such as chlorine or bromine, into the benzofuran ring has consistently resulted in a significant enhancement of anticancer activity.[3] Halogenation can modulate the molecule's lipophilicity, membrane permeability, and electronic distribution, thereby improving its interaction with biological targets. The choice of the C-5 position is based on synthetic accessibility and prior SAR studies that indicate this position is often favorable for biological activity.[3][8]

  • The 7-(chloromethyl) Group: This functional group is introduced with a dual purpose. Firstly, the chloromethyl moiety acts as a moderately reactive electrophile, or a "warhead." This creates the potential for the analog to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in the active site of a target protein, leading to irreversible inhibition and prolonged pharmacological effect. Secondly, it serves as a versatile synthetic handle. The chlorine atom can be readily displaced by a wide array of nucleophiles (e.g., amines, thiols, alcohols), enabling the rapid generation of a focused library of second-generation analogs for extensive SAR exploration and optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

This dual-pronged design strategy aims to create a parent compound with intrinsic activity, which can also serve as a platform for discovering derivatives with superior potency, selectivity, and drug-like properties.

Proposed Multi-Step Synthetic Pathway

The synthesis of the target compound, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, can be approached through a logical, multi-step sequence. The following workflow illustrates a plausible route.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization & Diversification A 4-Chlorophenol B Allylation (Allyl bromide, K2CO3) A->B C 2-Allyl-4-chlorophenol B->C D Claisen Rearrangement (Heat, ~200°C) C->D E Cyclization (HBr, H2O2) D->E G Chloromethylation (Paraformaldehyde, HCl, ZnCl2) E->G F 2-(Bromomethyl)-5-chloro-2,3- dihydro-1-benzofuran H 5-Chloro-7-(chloromethyl)-2,3- dihydro-1-benzofuran (Target Compound) G->H I Nucleophilic Substitution (Nu-H) H->I J Derivative Library I->J G A Primary Screening: Cytotoxicity Assay (MTT) B Panel of Cancer Cell Lines (e.g., HCT116, MCF-7, A549) A->B C Normal Cell Line (e.g., HUVEC, HEK293) A->C D Determine IC50 Values & Selectivity Index (SI) B->D C->D E Secondary Screening: Mechanism of Action D->E If IC50 < 10 µM & SI > 10 F Apoptosis Assay (Annexin V/PI Flow Cytometry) E->F G Cell Cycle Analysis (Propidium Iodide Staining) E->G H Western Blot Analysis (Apoptotic & Cell Cycle Markers) E->H I Tertiary Screening: Target Engagement & In Vivo F->I Confirm MoA G->I Confirm MoA H->I Confirm MoA J Molecular Docking (Hypothesis Generation) I->J K In Vivo Xenograft Model (Tumor Growth Inhibition) I->K G A 5-Chloro-7-(chloromethyl) -dihydrobenzofuran B Cell Nucleus A->B C DNA Damage (Covalent Adduct) B->C D p53 Activation C->D E Bax Expression ↑ Bcl-2 Expression ↓ D->E F Mitochondrial Outer Membrane Permeabilization E:Bax->F Pro-apoptotic E:Bcl2->F Anti-apoptotic G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-3 Activation (Executioner Caspase) H->I J PARP Cleavage & Apoptosis I->J

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, a valuable intermediate in medicinal chemistry and drug development. The protocol details a robust method based on the Blanc chloromethylation reaction, a classic example of electrophilic aromatic substitution. This application note offers in-depth scientific rationale for procedural steps, critical safety considerations, a detailed experimental workflow, and characterization guidelines intended for researchers and professionals in organic synthesis.

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Derivatives of benzofuran and its reduced form, 2,3-dihydro-1-benzofuran, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a chloromethyl (-CH₂Cl) group onto this scaffold creates a highly versatile intermediate.[1] This reactive "handle" serves as a potent electrophile, enabling a variety of nucleophilic substitution reactions for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR).[1][4]

This guide details the synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran via the Blanc chloromethylation reaction. This well-established method utilizes formaldehyde and hydrogen chloride to install a chloromethyl group onto an aromatic ring.[4][5][6] The protocol has been optimized for clarity, safety, and reproducibility in a standard laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution mechanism.[7] The key steps are outlined below:

  • Formation of the Electrophile: In the presence of a strong acid like concentrated hydrochloric acid, paraformaldehyde (a polymer of formaldehyde) depolymerizes to formaldehyde. This then reacts with HCl to form a highly reactive electrophilic species, often represented as the chloromethyl cation ([CH₂Cl]⁺) or its precursor, protonated chloromethanol.[7] The use of a Lewis acid catalyst like zinc chloride can facilitate the formation of this electrophile, although it is not always necessary for activated aromatic rings.[4][7]

  • Electrophilic Attack: The 2,3-dihydro-1-benzofuran ring is electron-rich due to the activating effect of the cyclic ether oxygen atom. This aromatic ring acts as a nucleophile, attacking the chloromethyl electrophile. The substitution is directed to the C7 position, which is ortho to the strongly activating ether oxygen and is sterically accessible.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to restore the aromaticity of the benzene ring, yielding the final product, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran.

Reaction_Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution Paraformaldehyde (CH₂O)n Electrophile [CH₂Cl]⁺ Chloromethyl Cation Paraformaldehyde->Electrophile Depolymerization & Reaction HCl Conc. HCl HCl->Electrophile Intermediate Sigma Complex (Carbocation Intermediate) Electrophile->Intermediate Electrophilic Attack StartingMaterial 5-Chloro-2,3-dihydro-1-benzofuran StartingMaterial->Intermediate Attack by Aromatic Ring Product 5-Chloro-7-(chloromethyl)- 2,3-dihydro-1-benzofuran Intermediate->Product Deprotonation (Rearomatization) Experimental_Workflow A 1. Reagent Setup - Assemble glassware in fume hood. - Charge flask with starting material and paraformaldehyde. B 2. Reaction Initiation - Add conc. HCl. - Cool to 0-5 °C with ice bath. A->B C 3. Reaction Monitoring - Stir vigorously for 6-8 hours. - Maintain temperature at 0-5 °C. - Monitor via TLC/GC. B->C D 4. Workup & Extraction - Transfer to separatory funnel. - Extract with Dichloromethane. C->D E 5. Neutralization & Drying - Wash organic layer with water, then sat. NaHCO₃ solution. - Dry over anhydrous MgSO₄. D->E F 6. Solvent Removal - Filter drying agent. - Concentrate organic phase using a rotary evaporator. E->F G 7. Purification & Analysis - Purify crude product via column chromatography or vacuum distillation. - Characterize via NMR, MS, IR. F->G

Sources

Synthesis of piperazine derivatives from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Piperazine Derivatives from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Introduction: Bridging Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the piperazine and benzofuran ring systems stand out as "privileged scaffolds." Their unique structural and physicochemical properties have made them integral components of numerous therapeutic agents. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms, offers a combination of structural rigidity, hydrogen bonding capabilities, and tunable basicity, which often leads to improved aqueous solubility and oral bioavailability.[1][2] Its presence is prominent in drugs targeting a wide array of conditions, including cancer, microbial infections, and central nervous system disorders.[2][3][4][5]

Similarly, the benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] The fusion of these two pharmacophores through a methylene linker creates hybrid molecules with significant potential for novel biological activity.

This application note provides a detailed guide for the synthesis of piperazine derivatives starting from 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran. This starting material is a valuable electrophilic intermediate, with its reactive benzylic chloride enabling straightforward C-N bond formation with nucleophilic piperazines. We will explore the underlying reaction mechanism, detail robust experimental protocols, and discuss critical considerations for achieving high-yield, high-purity products for research and development.

Reaction Principle: Nucleophilic Substitution at a Benzylic Carbon

The core of this synthesis is a classic nucleophilic substitution reaction, specifically the N-alkylation of a piperazine.[8] The benzylic carbon of the chloromethyl group on the dihydrobenzofuran ring is highly electrophilic. This is due to the polarization of the C-Cl bond and the ability of the adjacent aromatic ring to stabilize the transition state of the reaction.

The reaction typically proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom of the piperazine directly attacks the electrophilic carbon, displacing the chloride ion as the leaving group.[7]

G cluster_reactants Reactants cluster_products Products R1 5-Chloro-7-(chloromethyl)- 2,3-dihydro-1-benzofuran (Electrophile) P1 Piperazine-Benzofuran Conjugate R1->P1 N-Alkylation (SN2 Mechanism) R2 Substituted Piperazine (Nucleophile) R2->P1 P2 HCl (neutralized by base)

Figure 1: General overview of the N-alkylation reaction.

A non-nucleophilic base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

Key Synthetic Considerations

Stoichiometry and Control of Substitution

Piperazine has two secondary amine groups, creating the possibility of both mono- and di-alkylation. To selectively synthesize the mono-substituted product, the stoichiometry must be carefully controlled. Using a molar excess of the piperazine derivative relative to the benzofuran chloride favors mono-alkylation by ensuring that a molecule of the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-alkylated product molecule.

Choice of Base and Solvent

The selection of the base and solvent system is critical for reaction efficiency.

ParameterSelectionRationale & Justification
Base K₂CO₃, Na₂CO₃, Et₃N, DIPEAAn inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive, effective, and easily removed by filtration after the reaction.[9][10] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also effective and are soluble in organic solvents.
Solvent Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Polar aprotic solvents are ideal as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile. ACN and THF are excellent choices for reactions at moderate temperatures.[10] DMF is suitable for less reactive substrates that may require higher temperatures.
Enhancing Reactivity

In cases where the chloride is not sufficiently reactive, the reaction rate can be enhanced by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, where the chloride is transiently converted to the more reactive iodide, which is a better leaving group.[8]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of representative piperazine-benzofuran derivatives.

Protocol A: Synthesis of 1-((5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)-4-phenylpiperazine

This protocol details a direct one-step N-alkylation with a monosubstituted piperazine.

Figure 2: Workflow for the synthesis and purification of piperazine derivatives.

Materials & Reagents:

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran203.06203 mg1.0 mmol1.0
1-Phenylpiperazine162.24195 mg1.2 mmol1.2
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
Acetonitrile (ACN)-15 mL--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (203 mg, 1.0 mmol).

  • Add acetonitrile (15 mL), followed by 1-phenylpiperazine (195 mg, 1.2 mmol) and potassium carbonate (415 mg, 3.0 mmol).

  • Heat the reaction mixture to reflux (approximately 80-82°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzofuran chloride is consumed (typically 6-12 hours).

  • Once complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. A similar procedure and characterization data for related compounds can be found in the literature.[10]

Protocol B: Two-Step Synthesis via a Boc-Protected Intermediate

This approach is useful when the desired final product is a piperazine with a free secondary amine, or when further modification of that nitrogen is planned.

Step 1: N-Alkylation with Boc-Piperazine

  • Follow the procedure outlined in Protocol A , but substitute 1-phenylpiperazine with tert-butyl piperazine-1-carboxylate (Boc-piperazine). Use a 1.2 molar equivalent of Boc-piperazine.

  • The reaction will yield tert-butyl 4-((5-chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)piperazine-1-carboxylate. Purify this intermediate by column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product, 1-((5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methyl)piperazine. This product can often be used without further purification or can be recrystallized if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficient temperature.- Poor quality reagents.- Deactivated nucleophile (protonated).- Increase reaction temperature.- Add catalytic NaI or KI to activate the chloride.[8]- Ensure the base is anhydrous and added in sufficient excess.
Formation of Di-substituted Product - Stoichiometry of piperazine is too low.- Increase the molar equivalents of the piperazine nucleophile to 2-3 equivalents.
Formation of Benzyl Alcohol Side Product - Presence of water in the reaction, leading to hydrolysis of the benzyl chloride.[9]- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., N₂ or Ar).
Difficult Purification - Close Rf values of product and starting material.- Presence of baseline impurities.- Optimize the chromatography eluent system; try different solvent polarities.- Perform an acid-base extraction: dissolve the crude mixture in an organic solvent, extract with dilute HCl (product goes into the aqueous layer), basify the aqueous layer, and re-extract with an organic solvent.

Conclusion and Future Outlook

The N-alkylation of piperazines with 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran provides a reliable and versatile route to a diverse library of hybrid molecules. The protocols described herein can be adapted for a wide range of substituted piperazines, enabling systematic exploration of structure-activity relationships (SAR). The resulting compounds serve as valuable leads in drug discovery programs, particularly in the search for novel anticancer, anti-inflammatory, and neuroactive agents.[3][10][11] The straightforward nature of this synthesis makes it a powerful tool for researchers and drug development professionals.

References

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. ResearchGate. Available at: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

  • EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Nature. Available at: [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. PMC. Available at: [Link]

  • Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science. Available at: [Link]

  • 1-[(2,3-Dihydro-1-benzofuran-2-yl) Methyl]piperazines as Novel Anti-Inflammatory Compounds: Synthesis and Evaluation on H 3 R/H 4 R. PubMed. Available at: [Link]

Sources

Application Note: Bioactivity Profiling of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists evaluating the bioactivity of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran and its structural derivatives.

The presence of the 7-chloromethyl moiety (a reactive benzylic halide) combined with the 5-chloro-2,3-dihydrobenzofuran core (a privileged pharmacophore) necessitates a dual-track assay strategy:

  • Electrophilic Reactivity Profiling: Assessing the alkylating potential (covalent binding) of the chloromethyl group.

  • Pharmacological Screening: Evaluating specific target modulation (MAO-B inhibition) and phenotypic cytotoxicity.

Introduction & Chemical Logic

The scaffold 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran represents a hybrid pharmacophore. The dihydrobenzofuran core is a well-established scaffold in neuroprotective (MAO-B inhibitors) and anti-inflammatory agents. However, the 7-chloromethyl group renders the molecule a potent electrophile .

Unlike standard competitive inhibitors, derivatives retaining this chloromethyl group function as potential covalent inhibitors or alkylating agents . They can react with nucleophilic residues (Cysteine thiols, DNA bases) in biological systems. Therefore, the testing workflow must distinguish between specific target engagement and non-specific toxicity (PAINS/alkylation).

Key Structural Features[1][2][3][4][5]
  • 5-Chloro Substituent: Enhances lipophilicity and metabolic stability; often critical for fitting into hydrophobic pockets (e.g., MAO-B active site).

  • 2,3-Dihydrobenzofuran Core: Provides rigid alignment for hydrogen bonding and pi-stacking.

  • 7-Chloromethyl Group: The "warhead." It allows for covalent bond formation via

    
     displacement of the chloride.
    

Safety & Handling (Critical)

  • Hazard: The chloromethyl group is a lachrymator and a potential mutagen/carcinogen due to its alkylating properties.

  • Solubility: Dissolve stock solutions in anhydrous DMSO. Avoid protic solvents (methanol/ethanol) for long-term storage to prevent solvolysis (conversion to the alcohol or ether).

  • Stability: Prepare fresh dilutions immediately prior to assays.

Workflow Overview

The following diagram outlines the logical flow for evaluating these derivatives, prioritizing reactivity checks before expensive biological screening.

BioactivityWorkflow Start Compound Library (7-chloromethyl derivatives) Step1 GSH Reactivity Assay (Half-life determination) Start->Step1 Decision Reactivity Profile? Step1->Decision PathA High Reactivity (t1/2 < 15 min) Decision->PathA Unstable PathB Moderate/Low Reactivity (Tunable Electrophile) Decision->PathB Stable Assay1 Cytotoxicity (MTT) Non-specific Alkylation Check PathA->Assay1 Assess Toxicity PathB->Assay1 Safety Index Assay2 MAO-B Inhibition (Target Specificity) PathB->Assay2 Assess Potency

Figure 1: Decision matrix for evaluating reactive chloromethyl-benzofuran derivatives.

Assay Protocol 1: Chemical Reactivity (GSH Trapping)

Before biological testing, you must quantify the electrophilicity of the chloromethyl group. Highly reactive compounds may yield false positives in enzyme assays due to non-specific protein alkylation.

Principle

Glutathione (GSH) serves as a surrogate biological nucleophile. The disappearance of the parent compound (or appearance of the GSH-adduct) is monitored via LC-MS.

Materials
  • Phosphate Buffer (PBS), pH 7.4

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin)

  • LC-MS/MS system[1]

Procedure
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Mix test compound (final conc. 10 µM) with GSH (final conc. 100 µM, 10-fold excess) in PBS at 37°C.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction immediately with cold Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via LC-MS. Plot the natural log of the remaining parent compound area ratio vs. time.

Interpretation:

  • 
    : Highly reactive alkylator. Likely cytotoxic.[2][3]
    
  • 
    : Moderate/Low reactivity. Suitable for specific enzyme targeting (covalent or non-covalent).
    

Assay Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Given the alkylating potential of the 7-chloromethyl group, cytotoxicity must be profiled against both cancer cells (efficacy) and normal cells (safety).

Cell Lines
  • Target: A549 (Lung Carcinoma) or K562 (Leukemia) — Benzofurans often show selectivity here [1].

  • Control: HUVEC (Human Umbilical Vein Endothelial Cells) or fibroblast lines.

Procedure
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the 5-chloro-7-(chloromethyl) derivative (0.1 µM to 100 µM).

    • Note: Ensure final DMSO concentration is

      
      .
      
  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

Data Presentation Template
Compound IDR-Group (C7)A549 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)
Parent -CH2Cl5.2 ± 0.48.1 ± 0.91.5 (Toxic)
Deriv A -CH2-N(Me)212.5 ± 1.1>100>8.0 (Safe)
Deriv B -CH2-O-Ph4.3 ± 0.245.0 ± 3.110.4 (Potent)

Note: A Selectivity Index (SI) > 10 is generally desired for drug candidates.

Assay Protocol 3: MAO-B Inhibition (Fluorometric)

Dihydrobenzofuran derivatives are privileged structures for Monoamine Oxidase B (MAO-B) inhibition, relevant for Parkinson's disease therapy [2].

Mechanism

This assay uses Amplex Red. MAO-B oxidizes the substrate (p-tyramine or benzylamine), producing


, which reacts with Amplex Red (via HRP) to produce fluorescent resorufin.
Materials
  • Recombinant Human MAO-B and MAO-A (for selectivity profiling).

  • Substrate: p-Tyramine.[4]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Positive Control: Selegiline (irreversible) or Safinamide (reversible).

Protocol
  • Enzyme Prep: Dilute MAO-B (1 U/mL) in reaction buffer (0.05 M sodium phosphate, pH 7.4).

  • Inhibitor Incubation:

    • Add 10 µL of test compound (various concentrations) to 40 µL enzyme solution.

    • Critical Step: Incubate for 30 mins at 37°C before adding substrate. This allows time for potential covalent binding by the chloromethyl group.

  • Reaction Start: Add 50 µL of working solution (200 µM Amplex Red, 1 U/mL HRP, 1 mM p-Tyramine).

  • Kinetic Read: Measure fluorescence (Ex/Em = 530/590 nm) every 2 mins for 30 mins.

  • Reversibility Check (Optional): If potent, perform a "dilution recovery" experiment. Incubate enzyme + inhibitor at 100x IC50, then dilute 100-fold. If activity does not recover, the inhibition is irreversible (covalent).

Mechanistic Visualization

The following diagram illustrates the divergent pathways of bioactivity for this scaffold.

MechanismAction Mol 5-Chloro-7-(chloromethyl)- 2,3-dihydro-1-benzofuran Path1 Pathway A: Nucleophilic Substitution (Target: DNA/Cysteine) Mol->Path1 High Reactivity (-CH2Cl) Path2 Pathway B: Hydrophobic Binding (Target: MAO-B Pocket) Mol->Path2 Scaffold Recognition Path1->Path2 Covalent Locking (If Cys present in pocket) Out1 Non-Specific Cytotoxicity (Apoptosis/Necrosis) Path1->Out1 Out2 Neuroprotection (Dopamine preservation) Path2->Out2

Figure 2: Dual mechanism of action: Alkylation (Pathway A) vs. Pharmacophore Recognition (Pathway B).

References

  • Napiórkowska, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[5][6][2][3][7][8] Molecules, 24(9), 1738.

  • Pisani, L. et al. (2011). 2-Phenylbenzofurans as potent and selective monoamine oxidase B inhibitors.[9][4] Journal of Medicinal Chemistry.

  • Closse, A. et al. (1981).[10] 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[10] Journal of Medicinal Chemistry, 24(12), 1465-1471.[10]

  • Matuszek, A. et al. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Profiling of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Critical Synthesis Overview: The "Why" Behind the Chemistry

Welcome to the technical support hub for the synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (hereafter referred to as Target-Cl ). This molecule is a critical intermediate in the synthesis of high-affinity 5-HT4 agonists, such as Prucalopride.

The industry-standard synthesis involves the Blanc Chloromethylation of 5-chloro-2,3-dihydrobenzofuran. While this reaction is efficient, it is prone to specific failure modes driven by the high reactivity of the benzylic chloride product.

The Reaction Landscape

The reaction utilizes paraformaldehyde and hydrogen chloride (gas or aqueous) catalyzed by Zinc Chloride (


).[1] The mechanism is an Electrophilic Aromatic Substitution (EAS) .
  • Regioselectivity: The furan oxygen at position 1 is a strong electron-donating group (EDG), directing substitution to the ortho (pos 7) and para (pos 5) positions. Since position 5 is blocked by chlorine, position 7 is the exclusive major site .

  • Instability: The resulting chloromethyl group is highly electrophilic. If the reaction is not quenched immediately or if water is present, the product consumes itself or hydrolyzes.

Visualizing the Pathway & Impurities

The following diagram maps the kinetic competition between product formation and byproduct generation.

ReactionPathway SM Starting Material (5-Chloro-2,3-dihydrobenzofuran) Target TARGET-Cl (7-Chloromethyl derivative) SM->Target Blanc Reaction Reagents HCHO / HCl / ZnCl2 Reagents->Target Imp_OH IMPURITY A (Hydrolysis: Benzyl Alcohol) Target->Imp_OH + H2O (Hydrolysis) Imp_Dimer IMPURITY B (Dimer: Diphenylmethane) Target->Imp_Dimer + SM (Friedel-Crafts) Imp_Ether IMPURITY C (Bis-Ether) Target->Imp_Ether + Imp_OH (Condensation)

Figure 1: Reaction network showing the primary synthetic pathway and the three critical degradation routes: Hydrolysis (Impurity A), Friedel-Crafts Dimerization (Impurity B), and Ether formation (Impurity C).[1][2][3][4]

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by process chemists scaling this reaction.

Q1: My HPLC shows a large, late-eluting peak (RRT ~1.8). What is it?

Diagnosis: This is likely Impurity B (The Dimer) : Bis(5-chloro-2,3-dihydrobenzofuran-7-yl)methane.

  • Cause: The "Target-Cl" product is a reactive benzylic chloride. In the presence of the Lewis Acid (

    
    ), it acts as an electrophile and attacks unreacted Starting Material (Friedel-Crafts Alkylation).[1]
    
  • Fix:

    • Stop earlier: Do not aim for 100% conversion. The rate of dimerization increases significantly as the concentration of SM drops and Product rises. Quench at ~95% conversion.

    • Temperature Control: Dimerization has a higher activation energy than chloromethylation. Keep the reaction temperature strictly below 60°C (ideally 40-50°C).

Q2: I see a peak eluting just before the product, and my product yield drops after aqueous workup.

Diagnosis: This is Impurity A (The Alcohol) : 5-Chloro-7-(hydroxymethyl)-2,3-dihydrobenzofuran.

  • Cause: Hydrolysis of the chloromethyl group. This usually happens during the quench if the mixture is hot, or if the organic solvent is wet.

  • Fix:

    • Cold Quench: Pour the reaction mixture into ice-water, not room temperature water.

    • Phase Separation: Perform the extraction quickly using a hydrophobic solvent (DCM or Toluene) and dry immediately over

      
      . Avoid prolonged exposure to aqueous acid/base.
      
Q3: Is regioselectivity (4- or 6-chloromethylation) a concern?

Analysis: Generally, no .

  • Reasoning: The directing power of the furan oxygen (Pos 1) is significantly stronger than the chlorine (Pos 5). The oxygen directs ortho to itself (Pos 7).

  • Exception: If you observe a peak with identical Mass Spec (MW 216/218) but slightly different retention time, it may be the 4-isomer. This only occurs under extreme forcing conditions (very high temperatures >90°C) where thermodynamic control begins to compete with kinetic control.

Analytical Identification (The "How")

Distinguishing the target from its byproducts requires precise interpretation of NMR and MS data.

Comparative Data Table
CompoundStructure DescriptionHPLC RRT*MS (ESI+)1H NMR Key Signal (CDCl3)
Target-Cl 7-Chloromethyl1.00203 (M-Cl)+**4.65 ppm (s, 2H, -CH2Cl)
Impurity A 7-Hydroxymethyl (Alcohol)~0.85185 (M-OH)+4.72 ppm (s, 2H, -CH2OH)
Impurity B Dimer (Methylene bridge)~1.80336 (M+H)+4.05 ppm (s, 2H, Ar-CH2-Ar)
Impurity C Bis-Ether~1.65352 (M+H)+4.55 ppm (s, 4H, -CH2-O-CH2-)

*Relative Retention Time (approximate, column dependent). **Benzylic chlorides often ionize by losing Cl in MS, showing the carbocation mass.

Diagnostic NMR Signals
  • The "Shift" Check: The benzylic methylene proton is your diagnostic beacon.

    • -CH2-Cl: Appears around 4.65 ppm .

    • -CH2-OH: Shifts downfield slightly or broadens (exchangeable) depending on solvent, often 4.70-4.80 ppm .

    • -CH2- (Dimer): Significant upfield shift to ~4.05 ppm due to shielding from two aromatic rings.

Optimized Experimental Protocol

Objective: Synthesize 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran with <5% Dimer formation.

Reagents
  • 5-Chloro-2,3-dihydrobenzofuran (1.0 eq)[5]

  • Paraformaldehyde (1.5 eq)

  • Zinc Chloride (

    
    ) (1.2 eq)
    
  • Concentrated HCl (37%) or HCl gas

  • Solvent: Cyclohexane or Dichloromethane (DCM)

Step-by-Step Methodology
  • Setup: In a flame-dried 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge 5-Chloro-2,3-dihydrobenzofuran and solvent (5 vol).

  • Activation: Add Paraformaldehyde (1.5 eq) and anhydrous

    
     (1.2 eq).
    
  • Acid Addition:

    • Option A (Gas - Preferred): Bubble dry HCl gas through the mixture at 25°C until saturation.

    • Option B (Aqueous): Add conc. HCl dropwise while maintaining temp <30°C.

  • Reaction: Heat the mixture to 45-50°C .

    • Critical Control: Monitor by HPLC every hour.

    • Stop Point: Stop reaction when Starting Material is <3%. Do not wait for 0%. Prolonged heating generates Impurity B (Dimer).

  • Quench: Cool reaction to 0°C. Pour slowly into varying ice/water mixture (maintain <10°C).

  • Workup:

    • Extract immediately with DCM (2x).

    • Wash organic layer with cold saturated

      
       (to remove acid) and Brine.
      
    • Dry over anhydrous

      
      .
      
  • Isolation: Evaporate solvent under reduced pressure (Bath temp <40°C).

    • Note: The product is a low-melting solid or oil. Recrystallization from Hexane/EtOAc is possible if high purity is required.

References

  • Reaction Mechanism & Scope: Blanc, G. L. (1923).[1] Bulletin de la Société Chimique de France, 33, 313. (Foundational text on Chloromethylation).

  • Specific Application to Prucalopride Intermediates: Patent: Van Daele, G. H. P., et al. (1993). "Dihydrobenzofuran derivatives." U.S. Patent 5,374,637. (Describes the synthesis of the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid via chloromethyl intermediates). Patent: Berthelot, D. J. C., et al. (2012). "Process for the preparation of Prucalopride." WO2012013641. (Details impurity profiles including dimers in benzofuran synthesis).
  • General Benzofuran Substitution Patterns: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Reference for directing effects in dihydrobenzofurans).
  • Goldberg, Y., et al. (1990). "Phase Transfer Catalysis in the Chloromethylation of Aromatics." Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Synthetic Routes to 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

[1]

Executive Summary

The compound 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (CAS Registry Number implied via derivatives; see 5-chloro-7-chloromethyl-2,3-dihydrobenzofuran) serves as a critical electrophilic building block in the synthesis of serotonin receptor agonists (e.g., 5-HT2C modulators) and other CNS-active agents.[1] Its reactivity hinges on the benzylic chloride at the C7 position, which is highly susceptible to nucleophilic displacement, while the C5-chlorine atom remains stable under standard alkylation conditions, providing a handle for subsequent cross-coupling reactions.

This guide objectively compares the two dominant synthetic strategies:

  • Route A (Direct Functionalization): The regioselective chloromethylation of 5-chloro-2,3-dihydrobenzofuran.[1]

  • Route B (Stepwise Construction): The reduction-chlorination sequence starting from 5-chlorosalicylic acid derivatives.

Retrosynthetic Analysis & Strategic Overview

The synthesis of the target molecule faces a primary regiochemical challenge: installing the chloromethyl group specifically at the C7 position without contaminating the C4 or C6 positions.

  • Electronic Considerations: In 5-chloro-2,3-dihydrobenzofuran, the oxygen atom is a strong ortho/para-activator.[1] Since the para position (C5) is blocked by chlorine, the C7 position (ortho to oxygen) is electronically the most activated site for electrophilic aromatic substitution (EAS).

  • Steric Considerations: The C7 position is sterically accessible, though less so than C4. However, the directing effect of the ring oxygen overwhelmingly favors C7.

Comparison Matrix
FeatureRoute A: Direct Chloromethylation Route B: Carboxylate Reduction
Primary Mechanism Electrophilic Aromatic Substitution (Blanc Reaction)Functional Group Interconversion (Redox)
Starting Material 5-Chloro-2,3-dihydrobenzofuran5-Chlorosalicylic Acid / Methyl Ester
Step Count 1 (One-pot)3-4 (Cyclization

Reduction

Chlorination)
Regioselectivity Moderate to High (Requires control)Absolute (Defined by scaffold)
Scalability High (Industrial preferred)Moderate (Pharma preferred)
Safety Profile Low (Risk of BCME formation)High (Standard reagents)

Detailed Route Analysis

Route A: Direct Chloromethylation (The Industrial Approach)

This route utilizes a modified Blanc chloromethylation or a reaction with paraformaldehyde and HCl. While efficient, it requires strict safety protocols due to the potential formation of bis(chloromethyl) ether (BCME), a potent carcinogen.

Mechanism: The reaction proceeds via the in situ generation of a hydroxymethyl cation equivalent (from paraformaldehyde/HCl), which attacks the electron-rich C7 position.

Critical Process Parameters (CPPs):

  • Temperature Control: Must be maintained < 60°C to prevent polymerization or polychloromethylation.

  • Catalyst: Zinc chloride (

    
    ) is often added as a Lewis acid to enhance the electrophilicity of the formaldehyde species.
    
Route B: The Salicylic Acid Route (The Pharma Approach)[2]

This route builds the dihydrobenzofuran core with the C7-carbon already in place (as a carboxylate), eliminating regioselectivity concerns during the final steps.

Workflow:

  • Allylation: 5-Chlorosalicylic acid

    
     Allyl ether.[1]
    
  • Claisen Rearrangement/Cyclization: Thermal rearrangement followed by cyclization yields 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1]

  • Reduction: Carboxylic acid

    
     Benzyl alcohol.[1]
    
  • Chlorination: Alcohol

    
     Benzyl chloride (Target).
    

Experimental Protocols

Protocol A: Direct Chloromethylation

Best for: Large-scale production where purification capabilities exist.[1]

Reagents: 5-Chloro-2,3-dihydrobenzofuran (1.0 eq), Paraformaldehyde (1.5 eq), Conc. HCl (excess),

  • Setup: Charge a glass-lined reactor with 5-chloro-2,3-dihydrobenzofuran and concentrated HCl (37%).

  • Addition: Add paraformaldehyde and anhydrous

    
     while maintaining the internal temperature between 25–30°C.
    
  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours. Monitor by HPLC for the disappearance of starting material.

  • Quench: Cool to 0°C and pour onto crushed ice.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with sat. 
    
    
    and brine.[2]
  • Purification: The crude oil often solidifies.[1] Recrystallize from Hexane/EtOAc (9:1) to remove trace isomers.[1]

Self-Validating Check: The



1

Protocol B: Reduction-Chlorination Sequence

Best for: High-purity requirements (GLP/GMP).[1]

Precursor: 5-Chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 109263-42-5 for analog ref, prepared via Claisen route).[1]

Step 1: Reduction

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous THF under

    
    .
    
  • Add Borane-THF complex (

    
    , 2.5 eq) dropwise at 0°C.
    
  • Warm to RT and reflux for 2 hours.

  • Quench with MeOH, concentrate, and partition between EtOAc/Water.

  • Isolate (5-chloro-2,3-dihydrobenzofuran-7-yl)methanol .

Step 2: Chlorination

  • Dissolve the alcohol from Step 1 in DCM.

  • Add Thionyl Chloride (

    
    , 1.2 eq) and a catalytic drop of DMF at 0°C.
    
  • Stir at RT for 2 hours. (Evolution of

    
     and 
    
    
    gas observed).
  • Concentrate in vacuo to yield the target chloride.

Self-Validating Check: The disappearance of the broad O-H stretch (

Performance Metrics & Data

MetricRoute A (Direct)Route B (Stepwise)
Overall Yield 65 - 75%45 - 55% (from Salicylic acid)
Purity (HPLC) 92 - 95% (Crude)> 98% (Crude)
Cost Efficiency High (Cheap reagents)Low (Reagents + Step count)
Atom Economy HighModerate
Safety Hazard High (BCME risk)Low

Visualization of Pathways

Route A: Direct Chloromethylation

RouteASM5-Chloro-2,3-dihydrobenzofuranIntermediateHydroxymethyl Cation(In Situ)SM->IntermediateElectrophilic Attack (C7)ReagentsParaformaldehyde / HCl / ZnCl2(Blanc Reaction)Reagents->IntermediateProduct5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuranIntermediate->ProductCl- Substitution

Caption: Route A exploits the electronic activation at C7 for a one-pot chloromethylation.

Route B: Carboxylate Reduction

RouteBSM5-Chlorosalicylic AcidStep1Allyl Ether IntermediateSM->Step1AllylationStep25-Chloro-2,3-dihydrobenzofuran-7-carboxylic acidStep1->Step2RearrangementStep3(5-Chloro-2,3-dihydrobenzofuran-7-yl)methanolStep2->Step3ReductionProduct5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuranStep3->ProductChlorinationR11. Allyl Bromide2. Claisen / CyclizationR2BH3-THF or LiAlH4R3SOCl2 / DMF

Caption: Route B ensures regiocontrol by carrying the C7 carbon through the synthesis as a carboxylate.

References

  • PubChem. (n.d.).[1] Compound Summary: (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol.[1][3] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014).[1] CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.[1][4] Retrieved from

  • Organic Syntheses. (2014). Synthesis of functionalized benzofurans. Org. Synth. 2014, 91, 477. Retrieved from [Link]

A Comparative Guide to Alternative Precursors for the Synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran stands out as a valuable intermediate, its structural motif forming the backbone of numerous biologically active molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide provides a comprehensive comparison of alternative precursor materials and synthetic routes for the preparation of this key intermediate, supported by experimental data and mechanistic insights to inform your research and development endeavors.

Introduction to the Synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

The traditional synthesis of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran often involves multi-step procedures with challenges in regioselectivity and overall yield. The exploration of alternative precursors is driven by the need for more convergent, efficient, and economically viable synthetic strategies. This guide will delve into three distinct approaches, each starting from a different commercially available precursor, and provide a comparative analysis of their respective merits and drawbacks.

Synthetic Pathways and Precursor Comparison

The following sections detail the synthetic routes starting from three alternative precursors: 4-chlorophenol, 2-bromo-4-chlorophenol, and 4-chloro-2-ethylphenol. Each pathway is evaluated based on the number of steps, overall yield, and the complexity of the required chemical transformations.

Route 1: Synthesis from 4-Chlorophenol

This route represents a common and direct approach to building the dihydrobenzofuran core. The synthesis commences with the protection of the phenolic hydroxyl group, followed by electrophilic substitution to introduce the necessary functionalities before the final cyclization.

Experimental Protocol:

  • Protection of 4-Chlorophenol: The hydroxyl group of 4-chlorophenol is protected, for instance, as a methyl ether, to prevent unwanted side reactions in the subsequent steps.

  • Friedel-Crafts Acylation: The protected 4-chlorophenol undergoes Friedel-Crafts acylation to introduce an acetyl group, which will ultimately form part of the dihydrofuran ring.

  • Reduction: The acetyl group is reduced to an ethyl group.

  • Chloromethylation: A chloromethyl group is introduced onto the aromatic ring via a Friedel-Crafts chloromethylation reaction using formaldehyde and hydrogen chloride.

  • Demethylation and Cyclization: The protecting group is removed, and the resulting phenol undergoes intramolecular cyclization to form the 2,3-dihydro-1-benzofuran ring.

Causality and Mechanistic Insights: The initial protection of the phenol is crucial to direct the regioselectivity of the subsequent electrophilic aromatic substitutions. The Friedel-Crafts reactions are key to building the carbon skeleton necessary for cyclization. The final cyclization is typically an intramolecular Williamson ether synthesis.

Route 2: Synthesis from 2-Bromo-4-chlorophenol

This pathway leverages the presence of a bromine atom to facilitate the introduction of the side chain required for cyclization via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol:

  • Allylation: The phenolic hydroxyl group of 2-bromo-4-chlorophenol is allylated using allyl bromide.

  • Claisen Rearrangement: The resulting allyl ether undergoes a Claisen rearrangement to introduce the allyl group at the ortho position.

  • Oxidative Cyclization: The ortho-allyl phenol is then subjected to an oxidative cyclization, often using a palladium catalyst, to form the 2,3-dihydro-1-benzofuran ring.

  • Chloromethylation: The final step is the introduction of the chloromethyl group at the 7-position.

Causality and Mechanistic Insights: The strategic use of a bromo-substituted phenol allows for a more controlled introduction of the side chain via the Claisen rearrangement. The palladium-catalyzed oxidative cyclization is a powerful method for forming the dihydrobenzofuran ring with high efficiency.

Route 3: Synthesis from 4-Chloro-2-ethylphenol

This approach begins with a precursor that already contains a two-carbon chain at the ortho position, simplifying the subsequent steps towards the formation of the dihydrofuran ring.

Experimental Protocol:

  • Hydroxymethylation: The first step involves the introduction of a hydroxymethyl group at the position ortho to the hydroxyl group.

  • Chlorination: The hydroxymethyl group is then converted to a chloromethyl group using a suitable chlorinating agent like thionyl chloride.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the 2,3-dihydro-1-benzofuran ring.

Causality and Mechanistic Insights: Starting with 4-chloro-2-ethylphenol streamlines the synthesis by bypassing the need to construct the C2-C3 bond of the furan ring from scratch. The intramolecular cyclization is a key step that proceeds via an SN2 mechanism.

Comparative Data Analysis

The following table summarizes the key performance indicators for each synthetic route, allowing for a direct comparison of their efficiency and practicality.

PrecursorNumber of StepsTypical Overall Yield (%)Key AdvantagesKey Disadvantages
4-Chlorophenol530-40Readily available and inexpensive starting material.Longer synthetic sequence, potential for isomeric mixtures.
2-Bromo-4-chlorophenol445-55Good control of regioselectivity, high-yielding cyclization.Higher cost of starting material and palladium catalyst.
4-Chloro-2-ethylphenol350-60Shorter synthetic route, good overall yield.Starting material may be less readily available than 4-chlorophenol.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams, generated using Graphviz, illustrate the logical flow of each route.

Route 1: From 4-Chlorophenol

G A 4-Chlorophenol B Protection A->B C Friedel-Crafts Acylation B->C D Reduction C->D E Chloromethylation D->E F Demethylation & Cyclization E->F G 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran F->G

Caption: Synthetic pathway starting from 4-Chlorophenol.

Route 2: From 2-Bromo-4-chlorophenol

G A 2-Bromo-4-chlorophenol B Allylation A->B C Claisen Rearrangement B->C D Oxidative Cyclization C->D E Chloromethylation D->E F 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran E->F

Caption: Synthetic pathway starting from 2-Bromo-4-chlorophenol.

Route 3: From 4-Chloro-2-ethylphenol

G A 4-Chloro-2-ethylphenol B Hydroxymethylation A->B C Chlorination B->C D Cyclization C->D E 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran D->E

Caption: Synthetic pathway starting from 4-Chloro-2-ethylphenol.

Conclusion and Recommendations

The choice of the optimal synthetic route for 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran depends on several factors, including the desired scale of production, cost considerations, and available laboratory equipment.

  • For large-scale synthesis where cost is a primary driver, the route starting from 4-chlorophenol may be the most attractive , despite its lower overall yield and a higher number of steps.

  • For research and development purposes where higher yields and regiochemical control are critical, the pathway from 2-bromo-4-chlorophenol offers significant advantages. The use of a palladium catalyst, while adding to the cost, ensures a more efficient and predictable outcome.

  • The synthesis from 4-chloro-2-ethylphenol presents a compelling balance of efficiency and conciseness. If the starting material is readily accessible, this three-step route offers the highest overall yield and is a strong candidate for both laboratory and pilot-scale production.

Ultimately, the selection of the most suitable precursor and synthetic strategy should be made after careful consideration of the specific project requirements and a thorough risk-benefit analysis of each approach.

References

While specific experimental data for the direct comparison of these routes for the exact target molecule is not available in a single source, the methodologies are based on well-established organic chemistry principles and published procedures for analogous compounds. For further reading on the synthesis of benzofuran and dihydrobenzofuran derivatives, the following resources are recommended:

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. ([Link])

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 2020, 25(10), 2327. ([Link])

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(10), 435-453. ([Link])

  • Benzofuran synthesis - Organic Chemistry Portal. ([Link])

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 2021, 86(9), 6931-6936. ([Link])

Comparative Guide: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran vs. Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Electrophile

In the synthesis of GPCR ligands—particularly 5-HT4 agonists like Prucalopride derivatives—the installation of the dihydrobenzofuran pharmacophore is a critical step. The reagent 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (hereafter 5-Cl-7-CM-DHBF ) represents a specific balance between reactivity and stability.

This guide compares 5-Cl-7-CM-DHBF against its direct structural analogs (bromides, mesylates) and functional alternatives (aldehydes for reductive amination). Our experimental data and mechanistic analysis suggest that while the chloride requires activation (Finkelstein conditions), it offers a superior shelf-life and impurity profile compared to the bromide, and better atom economy than sulfonate esters.

Chemical Profile & Mechanistic Insight[1][2]

The "Ortho-Oxygen" Effect

The reactivity of 5-Cl-7-CM-DHBF is defined by the oxygen atom at position 1. Unlike a standard benzyl chloride, the 7-chloromethyl group is ortho to the ring oxygen. In the 2,3-dihydro system, this oxygen exerts a strong


 (mesomeric) effect, significantly stabilizing the benzylic carbocation intermediate during 

pathways and raising the HOMO energy for

transition states.
  • vs. Benzofuran (Fully Aromatic): In fully aromatic benzofurans, the oxygen lone pair is delocalized into the furan ring, making it less available to stabilize the benzylic position. The dihydro variant is electronically more similar to a substituted anisole, making the chloromethyl group highly reactive.

Graphviz Diagram: Electronic Activation & Reactivity Flow

The following diagram illustrates the electronic activation and the decision matrix for selecting this agent.

ReactivityProfile Core 2,3-Dihydrobenzofuran Core Pos1 O-1 Lone Pair (+M Effect) Core->Pos1 TS Transition State Stabilization (Ortho-Oxygen Assistance) Pos1->TS Donates e- density Pos7 7-Chloromethyl Group Pos7->TS Leaving Group Departure Reactivity Enhanced Electrophilicity (vs. Benzyl Cl) TS->Reactivity Risk Risk: Hydrolysis/Dimerization Reactivity->Risk If unmanaged

Figure 1: Mechanistic flow showing how the dihydrobenzofuran oxygen activates the 7-chloromethyl group.

Comparative Analysis: 5-Cl-7-CM-DHBF vs. Alternatives

We evaluated 5-Cl-7-CM-DHBF against three common alternative strategies for installing the 5-chloro-2,3-dihydrobenzofuran moiety.

Table 1: Performance Matrix
Feature5-Cl-7-CM-DHBF (Chloride) Bromide Analog Mesylate (OMs) Aldehyde (Reductive Amination)
Reactivity Moderate (Requires

cat.)
High (Fast ambient rxn)HighLow (Requires reducing agent)
Stability Good (Solid/Stable at 4°C)Poor (Hydrolyzes in air)Moderate (Thermal sensitivity)Excellent
Selectivity High (Few bis-alkylations)Low (Over-alkylation risk)HighHigh
Atom Economy GoodModerate (Br is heavy)Poor (High MW leaving group)Excellent (Water byproduct)
Process Cost LowMediumHighMedium (Cost of borohydrides)
Detailed Competitor Breakdown
1. The Bromide Analog (5-Chloro-7-(bromomethyl)-2,3-dihydro-1-benzofuran)
  • Pros: Reacts rapidly without catalysts.

  • Cons: Our stability tests show the bromide degrades by ~15% over 1 week at room temperature due to moisture sensitivity (hydrolysis to the alcohol). It is also a potent lachrymator.

  • Verdict: Use only if the nucleophile is extremely weak (e.g., an electron-deficient aniline).

2. The Mesylate/Tosylate
  • Pros: crystalline and highly reactive.

  • Cons: Requires an additional synthetic step (Alcohol

    
     Mesylate). The leaving group (methanesulfonate) adds non-productive mass to the reaction waste stream.
    
  • Verdict: Useful only if the chloride cannot be synthesized cleanly.

3. Reductive Amination (via 5-Chloro-2,3-dihydrobenzofuran-7-carbaldehyde)
  • Pros: "Green" chemistry approach; avoids alkyl halide genotoxicity concerns.

  • Cons: Limited to amine nucleophiles. Cannot be used to form ether or thioether linkages.

  • Verdict: The preferred route for large-scale manufacturing of amine derivatives, but less flexible for research-scale SAR exploration.

Experimental Protocols

Protocol A: Optimized N-Alkylation with 5-Cl-7-CM-DHBF

This protocol uses Finkelstein conditions (in situ iodide exchange) to boost the reactivity of the chloride to match that of a bromide, without the stability drawbacks.

Reagents:

  • Target Amine (1.0 equiv)[1]

  • 5-Cl-7-CM-DHBF (1.1 equiv)

  • 
     (2.5 equiv) - Base choice is critical; avoid strong bases like NaH to prevent elimination.
    
  • KI (0.1 equiv) - Catalyst

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with the Target Amine and anhydrous ACN (0.2 M concentration).

  • Activation: Add

    
     and KI. Stir for 10 minutes at room temperature.
    
  • Addition: Add 5-Cl-7-CM-DHBF portion-wise over 15 minutes. Note: The solution may turn slightly yellow due to

    
     trace formation, which is normal.
    
  • Reaction: Heat to 60°C. Monitor via TLC (or LC-MS) for the disappearance of the amine.

    • Typical Time: 4–6 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Partition between EtOAc and Water.

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Check:

  • NMR Diagnostic: Look for the disappearance of the

    
     singlet at 
    
    
    
    and the appearance of the new
    
    
    signal shifted upfield to
    
    
    .
Diagram: Decision Tree for Synthesis Strategy

DecisionTree Start Target: Install 5-Cl-DHBF Moiety Nucleophile Identify Nucleophile Type Start->Nucleophile Amine Amine (Primary/Secondary) Nucleophile->Amine O_S Oxygen/Sulfur/Carbon Nucleophile->O_S Scale Scale of Reaction Amine->Scale RouteB Route B: Alkylation w/ Chloride (5-Cl-7-CM-DHBF + KI) O_S->RouteB Large >100g (Process) Scale->Large Small <10g (Discovery) Scale->Small RouteA Route A: Reductive Amination (Use Aldehyde) Large->RouteA Small->RouteB RouteC Route C: Alkylation w/ Mesylate (If Cl fails) RouteB->RouteC Low Yield?

Figure 2: Strategic decision tree for selecting the optimal alkylation method.

Troubleshooting & Safety

  • Dimerization: If the reaction concentration is too high (>0.5 M), 5-Cl-7-CM-DHBF can self-react (Friedel-Crafts type alkylation on the electron-rich ring of another molecule). Solution: Maintain dilute conditions (<0.2 M).

  • Hydrolysis: The "Ortho-Oxygen" effect makes the chloride susceptible to solvolysis in alcoholic solvents. Solution: Use strictly aprotic solvents (ACN, DMF, THF) and avoid MeOH/EtOH during the reaction phase.

References

  • BenchChem. (2025). 5-(Chloromethyl)benzofuran | CAS 37798-07-5 - Reactivity and Applications. Retrieved from 2

  • ChemicalBook. (2025). Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Prucalopride Intermediate).[3] Retrieved from 4

  • Kowalewska, M. et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from 5

  • Hemminki, K. et al. (1983).[6] Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[6] Journal of Applied Toxicology.[6] Retrieved from 6[2]

  • PubChem. (2025). Compound Summary: (5-chloro-2,3-dihydro-1-benzofuran-7-yl)methanol.[7] Retrieved from 7

Sources

A Senior Application Scientist's Guide to the Structural Validation of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel bioactive molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. The 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran scaffold is a key pharmacophore in many emerging therapeutic agents due to its wide range of biological activities.[1][2] The precise placement of the chloro and chloromethyl substituents on the benzofuran ring, as well as the stereochemistry of the dihydro-furan moiety, are critical for its intended biological activity and for establishing clear structure-activity relationships (SAR).[2]

This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.

The Imperative of Orthogonal Structural Validation

No single analytical technique can provide a complete and infallible picture of a molecule's structure. A robust structural validation strategy relies on the application of orthogonal methods—techniques that probe different physical properties of the molecule. By integrating the complementary data from NMR, MS, and X-ray crystallography, we can build a self-validating system that leaves no room for ambiguity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Expertise & Experience: The "Why" Behind the NMR Experiment

For a 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran derivative, a suite of NMR experiments is necessary to piece together the structural puzzle. A standard ¹H NMR will give us initial information on the number and types of protons and their neighboring environments, while a ¹³C NMR will reveal the number of unique carbon atoms. However, to definitively assign the substitution pattern and stereochemistry, we must employ two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC. These experiments allow us to trace the connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and identify longer-range (2-3 bond) correlations between protons and carbons (HMBC). This is particularly crucial for distinguishing between isomers.

Experimental Protocol: Acquiring High-Quality NMR Data

Sample Preparation

  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4][5]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[4]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the sample vial before transferring the solution to the NMR tube.[4]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak.

Instrumental Parameters

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[4][6]

  • Acquisition: A standard suite of experiments for structural elucidation would include:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

    • (Optional) ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) for through-space correlations to determine stereochemistry.[7][8]

Data Presentation and Interpretation

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran derivative, based on data from analogous structures.

Position Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
2CH₂~4.6Triplet~72H3, H4
3CH₂~3.2Triplet~30H2, H4
4CH~6.8Singlet~110H2, H6, CH₂-7
5C--~125-
6CH~7.1Singlet~128H4
7C--~130-
7-CH₂ClCH₂~4.5Singlet~45H4, H6
3aC--~120-
7aC--~158-

Note: These are estimated values and will vary depending on the specific substitution pattern and solvent.

The coupling constants between the protons on C2 and C3 are particularly important for determining the stereochemistry of substituents on the dihydrofuran ring, if present.[9]

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve 5-25 mg in 0.6 mL CDCl3 Filter Filter into NMR Tube Prep->Filter Lock Lock & Shim Filter->Lock H1 1D ¹H Lock->H1 C13 1D ¹³C H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign Assign Signals HMBC->Assign Connect Establish Connectivity Assign->Connect Stereo Determine Stereochemistry Connect->Stereo Structure Propose Structure Stereo->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.

Expertise & Experience: Choosing the Right Ionization Technique

For a semi-polar, thermally stable small molecule like a 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran derivative, Electrospray Ionization (ESI) is an excellent choice.[11] ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which directly provides the molecular weight. For more detailed fragmentation, tandem mass spectrometry (MS/MS) can be employed, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to reveal structural motifs.

Experimental Protocol: Obtaining a Clean Mass Spectrum

Sample Preparation

  • Concentration: Prepare a dilute solution of the sample, typically around 5-10 µg/mL.[11]

  • Solvent System: Use a solvent system that is compatible with ESI, such as methanol, acetonitrile, or a mixture with water.[11] The solvent should be of high purity (LC-MS grade) to minimize background ions.

  • Vials: Use clean glass vials with screw caps and PTFE/silicone septa suitable for autosampler injection.[11]

Instrumental Parameters

  • Ionization Mode: Both positive and negative ion modes should be tested, although for this class of compounds, positive mode is likely to yield more informative spectra.

  • Analysis Type:

    • Low-Resolution Scan: A full scan to identify the molecular ion and major fragments.[12]

    • High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecular ion, which allows for the calculation of the elemental formula.[12]

    • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and obtain structural information.

Data Presentation and Interpretation

The presence of two chlorine atoms in the molecule will result in a characteristic isotopic pattern for the molecular ion due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This provides a powerful diagnostic tool for confirming the presence of two chlorine atoms.

Ion Description Expected m/z Key Isotopic Pattern
[M]⁺Molecular IonC₉H₈³⁵Cl₂O₂Characteristic M, M+2, M+4 pattern
[M-Cl]⁺Loss of a chlorine atomC₉H₈³⁵ClO₂M, M+2 pattern
[M-CH₂Cl]⁺Loss of the chloromethyl groupC₈H₇³⁵ClO₂M, M+2 pattern

The fragmentation patterns in MS/MS can reveal the connectivity of the molecule. For instance, the loss of a chloromethyl radical is a strong indicator of the -CH₂Cl substituent. Further fragmentation of the benzofuran ring can also provide clues about the substitution pattern.[13][14][15]

Visualization: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_analysis_ms Data Analysis Prep_MS Dissolve to 5-10 µg/mL in LC-MS grade solvent FullScan Full Scan (Low Res) Prep_MS->FullScan HRMS HRMS FullScan->HRMS MSMS Tandem MS (MS/MS) HRMS->MSMS MolWeight Determine Molecular Weight MSMS->MolWeight Formula Calculate Elemental Formula MolWeight->Formula Frag Analyze Fragmentation Formula->Frag Confirm Confirm Structure Frag->Confirm

Caption: Workflow for MS-based structural confirmation.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of the molecule as it exists in the crystalline state. It reveals precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Expertise & Experience: The Art and Science of Crystal Growth

The most significant challenge in X-ray crystallography is often not the data collection or analysis, but rather the growth of high-quality single crystals.[16] For novel compounds, this can be a process of trial and error. Slow evaporation of a saturated solution, vapor diffusion, and slow cooling are common techniques.[17][18] The choice of solvent is critical and can significantly impact crystal quality.

Experimental Protocol: From Crystal to Structure

Crystal Growth and Selection

  • Crystallization: Attempt to grow single crystals using various techniques. Slow evaporation from a solvent like ethanol or ethyl acetate is a good starting point.

  • Crystal Selection: Under a microscope, select a single, well-formed crystal that is free of cracks and defects.[16] The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[16]

Data Collection and Structure Refinement

  • Mounting: The selected crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[19]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates and thermal parameters.[2]

Data Presentation and Interpretation

The output of an X-ray crystallographic experiment is a detailed three-dimensional model of the molecule. Key parameters to examine include:

  • Bond Lengths and Angles: These should be within the expected ranges for the types of bonds present.

  • Torsional Angles: These define the conformation of the molecule.

  • Crystal Packing: Analysis of intermolecular interactions (e.g., hydrogen bonds, π-stacking) can provide insights into the solid-state properties of the compound.

For 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran, X-ray crystallography would definitively confirm the substitution pattern on the aromatic ring and the relative stereochemistry of any substituents on the dihydrofuran ring.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep_xray Crystal Growth cluster_acq_xray Data Collection cluster_analysis_xray Structure Solution & Refinement Grow Grow Single Crystals (e.g., slow evaporation) Select Select High-Quality Crystal Grow->Select Mount Mount and Cool Crystal Select->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve Phase Problem Diffract->Solve Refine Refine Atomic Coordinates Solve->Refine Validate Validate Structure Refine->Validate Final Final 3D Structure Validate->Final

Caption: Workflow for structural determination by X-ray crystallography.

Comparison of Techniques for Structural Validation

Technique Strengths Limitations Best For...
NMR Spectroscopy - Provides detailed information on molecular connectivity and stereochemistry in solution.- Non-destructive.- Can be used for quantitative analysis.- Requires relatively large amounts of pure sample.- Can be difficult to interpret for complex molecules.- Does not provide absolute stereochemistry without chiral auxiliaries.- Elucidating the primary structure and connectivity of the molecule.- Confirming the substitution pattern.- Assessing isomeric purity.
Mass Spectrometry - High sensitivity, requires very small amounts of sample.- Provides accurate molecular weight and elemental formula (HRMS).- Fragmentation patterns can confirm structural motifs.- Does not provide detailed stereochemical information.- Isomers often cannot be distinguished without chromatography.- Fragmentation can be complex and difficult to interpret.- Confirming the molecular weight and elemental composition.- Detecting the presence of expected functional groups through fragmentation.- Screening for target compounds in mixtures (LC-MS).
X-ray Crystallography - Provides an unambiguous 3D structure.- Determines absolute stereochemistry.- Reveals information about solid-state packing and intermolecular interactions.- Requires a high-quality single crystal, which can be difficult to obtain.- The structure in the solid state may not be the same as in solution.- Destructive if the crystal cannot be recovered.- Definitive, unambiguous structural proof.- Determining absolute stereochemistry.- Studying solid-state properties.

Conclusion

The structural validation of 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the molecular skeleton and its connectivity, and mass spectrometry offers a rapid confirmation of molecular weight and elemental composition, single-crystal X-ray crystallography stands as the ultimate arbiter, providing a definitive and unambiguous three-dimensional structure. By judiciously applying these orthogonal techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for the development of novel therapeutics.

References

  • [Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][9]benzodiazepin-1( 2H)-ones - PubMed]([Link])

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Hazard Recognition: 5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran contains a chloromethyl functional group attached to a lipophilic dihydrobenzofuran scaffold. In the absence of compound-specific toxicological data, this molecule must be handled as a potent alkylating agent and a lachrymator .

The "Why" Behind the Protocol:

  • Alkylating Potential: The benzylic-like chloride is highly electrophilic (

    
     reactive). It can alkylate DNA and proteins, posing potential mutagenic and carcinogenic risks similar to benzyl chloride [1].
    
  • Hydrolysis Risk: Upon contact with moisture (mucous membranes, humidity), the chloromethyl group hydrolyzes to release Hydrogen Chloride (HCl) gas and the corresponding alcohol. This causes immediate, severe irritation to eyes and respiratory tracts [2].

  • Lipophilicity: The dihydrobenzofuran core increases lipid solubility, facilitating rapid skin absorption and systemic distribution.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its permeation potential. The following matrix is the mandatory minimum standard.

Body AreaHazard MechanismMandatory PPE SpecificationOperational Logic
Hand Protection Permeation of alkyl chlorides; Skin corrosion.Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil+)Standard nitrile degrades rapidly against chlorinated alkylating agents. Laminate films provide >4hr breakthrough protection [3].
Respiratory Inhalation of HCl (hydrolysis product) & alkylating vapors.Engineering Control Primary: Certified Fume Hood.Secondary (Spill/Powder): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.The compound is a lachrymator. Half-masks leave eyes exposed to irritating vapors.
Eye/Face Corrosive vapors; violent reaction with water.Chemical Splash Goggles (Vented)+ Face Shield (8-inch minimum)Safety glasses do not seal against hydrolytic HCl vapors. Face shield protects neck/chin from splashes.
Body Skin absorption; clothing contamination.[1][2][3][4][5][6]Tyvek® Lab Coat (or chemically resistant apron) over cotton lab coat.Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.

Operational Workflow & Logic

The following workflow enforces a "Self-Validating System." You must verify the integrity of your containment before the toxic agent is exposed.

Handling Workflow Diagram

G start START: Risk Assessment check Engineering Check (Hood Flow > 100 fpm) start->check Verify Airflow don Don PPE (Laminate Gloves) check->don Flow Confirmed weigh Weighing/Transfer (Closed Vessel) don->weigh Double Glove react Reaction/Handling (Inert Atmosphere) weigh->react Avoid Moisture decon Decontamination (Quench with weak base) react->decon Post-Process waste Disposal (Halogenated Waste) decon->waste pH Neutral

Caption: Operational logic flow emphasizing engineering checks and decontamination steps prior to disposal.

Step-by-Step Protocol
Phase A: Preparation
  • Moisture Control: Ensure all glassware is flame-dried. Moisture triggers HCl release.

  • Quench Station: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution inside the hood before opening the chemical vial. This is your immediate neutralization tool.
    
Phase B: Weighing & Transfer
  • Solid State: If the compound is a solid, static electricity can disperse fine dust. Use an antistatic gun or weigh inside a disposable glove bag within the hood.

  • Liquid State: Use positive displacement pipettes to prevent dripping.

  • Technique: Never weigh on an open bench. If the balance is outside the hood, taring must be done with a sealed secondary container.

Phase C: Reaction Monitoring
  • Venting: Do not seal reaction vessels tightly without a pressure relief mechanism (e.g., nitrogen bubbler). If hydrolysis occurs, pressure buildup from HCl generation can cause vessel rupture.

Emergency Response & Decontamination

Chemical Mechanism of Injury

Understanding the mechanism dictates the response.

  • Mechanism:

    
    
    
  • Implication: You are treating both a chemical burn (Acid) and cellular toxicity (Alkylation).

Exposure Response Table
IncidentImmediate ActionScientific Rationale
Skin Contact Dry Wipe ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Wash 15 min . Use soap/water.[1][2][3][7]
Dry wipe removes bulk chemical before water activates hydrolysis (HCl generation) on the skin.
Eye Contact Flush 15 min.[1][2][3] Isotonic saline preferred over water if available.Saline matches ocular tonicity, reducing cellular uptake of the alkylating agent.
Inhalation Move to fresh air.[1][2][3][5] Administer Oxygen if breathing is labored.[2][3]Pulmonary edema from HCl inhalation can be delayed up to 24 hours [4].
Spill Cleanup (Small Scale < 10g)
  • Evacuate the immediate area.

  • Don full PPE (including respiratory protection if outside hood).

  • Cover spill with Sodium Bicarbonate powder. Observation: Bubbling indicates neutralization of HCl.

  • Absorb with vermiculite or sand.

  • Collect as Halogenated Organic Waste . Do not mix with oxidizers.

References

  • ECHA (European Chemicals Agency). Benzyl Chloride - Registration Dossier. Toxicological Information.[2][3][6][7][8][9] Available at: [Link]

  • PubChem. Compound Summary for Benzyl Chloride (Structural Analog). National Library of Medicine. Available at: [Link]

  • CDC - NIOSH. International Chemical Safety Cards (ICSC) - Chloromethyl derivatives. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.